Product packaging for Centanafadine(Cat. No.:CAS No. 924012-43-1)

Centanafadine

Cat. No.: B1258622
CAS No.: 924012-43-1
M. Wt: 209.29 g/mol
InChI Key: HKHCSWPSUSWGLI-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Centanafadine is under investigation in clinical trial NCT02827513 (A Phase 1 Study to Investigate the Safety, Tolerance, Food Effect, Pharmacokinetics and Pharmacodynamics of Single and Multiple Doses of Extended Release Formulations of this compound (CTN) in Young Healthy Subjects).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B1258622 Centanafadine CAS No. 924012-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHCSWPSUSWGLI-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045788
Record name Centanafadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924012-43-1
Record name Centanafadine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centanafadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Centanafadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTANAFADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Profile of Centanafadine: A Triple Reuptake Inhibitor for ADHD

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Centanafadine is an investigational non-stimulant medication that acts as a triple reuptake inhibitor, targeting the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[1] This unique pharmacological profile distinguishes it from many traditional treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), which primarily modulate dopamine and norepinephrine systems.[1] By influencing all three key monoamine neurotransmitters implicated in ADHD and its common comorbidities, this compound represents a promising therapeutic agent with the potential for a broad spectrum of efficacy.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its binding affinities, and the experimental methodologies used to characterize its activity.

Core Pharmacological Attributes

This compound functions by blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[2] In vitro studies have demonstrated that this compound exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[2][3] This hierarchical binding profile suggests a primary noradrenergic and dopaminergic effect, which is characteristic of many effective ADHD medications, supplemented by a serotonergic component that may contribute to mood regulation and a favorable side-effect profile.[2]

Quantitative Analysis of Transporter Inhibition

The inhibitory activity of this compound at the three monoamine transporters has been quantified through in vitro and in vivo studies. The half-maximal inhibitory concentrations (IC50) from in vitro assays and the in vivo transporter occupancy data provide a clear picture of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound [2][3][4]

TransporterIC50 (nM)
Norepinephrine Transporter (NET)6
Dopamine Transporter (DAT)38
Serotonin Transporter (SERT)83

Table 2: In Vivo Transporter Occupancy of this compound in Healthy Male Adults [3][5]

TransporterIC50 (ng/mL)Maximal Occupancy (TOmax)Affinity Ratio (vs. NET)
Norepinephrine Transporter (NET)132 ± 6564 ± 7%-
Dopamine Transporter (DAT)1580 ± 186Assumed 100%11.9 ± 6.0
Serotonin Transporter (SERT)1760 ± 309Assumed 100%13.3 ± 7.0

Mechanism of Action: A Visual Representation

The primary mechanism of action of this compound involves the blockade of NET, DAT, and SERT at the presynaptic terminal. This inhibition leads to an accumulation of norepinephrine, dopamine, and serotonin in the synaptic cleft, enhancing their signaling to postsynaptic neurons.

Centanafadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (NE, DA, 5-HT) NE NE Presynaptic_Vesicle->NE Release DA DA Presynaptic_Vesicle->DA Release 5HT 5-HT Presynaptic_Vesicle->5HT Release NET NET DAT DAT SERT SERT NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Signal DA->DAT Reuptake DA->Postsynaptic_Receptors Signal 5HT->SERT Reuptake 5HT->Postsynaptic_Receptors Signal This compound This compound This compound->NET Inhibits This compound->DAT Inhibits This compound->SERT Inhibits

Caption: this compound's inhibition of monoamine transporters.

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a series of well-established in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific transporter. The general principle involves a competitive binding reaction between a radiolabeled ligand with known affinity for the transporter and the test compound (this compound).

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters are cultured. Cell membranes are then harvested and prepared for the binding assay.

  • Assay Buffer: A suitable buffer, such as Krebs-HEPES buffer, is used to maintain physiological pH and ionic concentrations.

  • Radioligands: Specific radiolabeled ligands are used for each transporter, for instance, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, and [3H]citalopram for SERT.

  • Competitive Binding: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate into cells expressing the target transporter.

Methodology:

  • Cell Culture: HEK293 cells stably expressing hNET, hDAT, or hSERT are seeded in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control.

  • Initiation of Uptake: A radiolabeled substrate (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The results are used to determine the concentration-dependent inhibition of substrate uptake by this compound, and the IC50 value is calculated.

Reuptake_Inhibition_Assay_Workflow Start Start: Culture HEK293 cells expressing target transporter Pre_incubation Pre-incubate cells with varying concentrations of this compound Start->Pre_incubation Add_Radiosubstrate Add radiolabeled substrate (e.g., [3H]NE, [3H]DA, or [3H]5-HT) Pre_incubation->Add_Radiosubstrate Incubate Incubate for a defined period to allow for uptake Add_Radiosubstrate->Incubate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells to release intracellular contents Terminate_Uptake->Lyse_Cells Scintillation_Counting Quantify intracellular radioactivity using a scintillation counter Lyse_Cells->Scintillation_Counting Data_Analysis Analyze data to determine IC50 value Scintillation_Counting->Data_Analysis End End: Pharmacological profile established Data_Analysis->End

Caption: Workflow for an in vitro reuptake inhibition assay.

In Vivo Transporter Occupancy Studies via Positron Emission Tomography (PET)

PET imaging is a non-invasive technique used to quantify the occupancy of transporters by a drug in the living brain.

Methodology:

  • Radiotracer Selection: A specific radiotracer that binds to the target transporter is selected (e.g., a radiolabeled version of a known transporter ligand).

  • Subject Recruitment: Healthy human volunteers are recruited for the study.

  • Baseline Scan: A baseline PET scan is performed after injecting the radiotracer to measure the baseline transporter availability.

  • Drug Administration: Subjects are administered a dose of this compound.

  • Post-dose Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with another injection of the radiotracer.

  • Image Analysis: The PET images are analyzed to quantify the binding of the radiotracer in specific brain regions rich in the target transporters.

  • Occupancy Calculation: The reduction in radiotracer binding after this compound administration compared to the baseline scan is used to calculate the percentage of transporter occupancy at a given drug dose and plasma concentration.

Conclusion

This compound's pharmacological profile as a triple reuptake inhibitor with a preference for the norepinephrine transporter establishes it as a novel investigational drug for ADHD. The quantitative data from in vitro and in vivo studies provide a solid foundation for understanding its mechanism of action and therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel compounds targeting the monoamine transporter systems. The unique balance of noradrenergic, dopaminergic, and serotonergic activity may offer a broader therapeutic window for managing the complex symptomology of ADHD and its associated comorbidities.

References

Preclinical Efficacy of Centanafadine in ADHD Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. The neurobiological underpinnings of ADHD are complex and are thought to involve dysregulation of catecholaminergic neurotransmission, particularly involving dopamine (DA) and norepinephrine (NE).[1][2] Centanafadine (formerly EB-1020) is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of ADHD.[3][4] This technical guide provides an in-depth summary of the preclinical evidence supporting the efficacy of this compound in established animal models of ADHD, with a focus on its pharmacological profile, neurochemical effects, and behavioral outcomes. Preclinical studies suggest that this compound's abuse potential may be lower than that of commonly prescribed stimulants.[5]

Core Pharmacological Profile

This compound acts as a triple reuptake inhibitor with a distinct affinity profile for monoamine transporters. In vitro studies using cloned human transporters have elucidated its inhibitory potency.

Table 1: In Vitro Inhibitory Activity of this compound at Human Monoamine Transporters[6][7][8][9][10]
TransporterIC₅₀ (nM)
Norepinephrine Transporter (NET)6
Dopamine Transporter (DAT)38
Serotonin Transporter (SERT)83

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the transporter activity.

This profile demonstrates that this compound is most potent at the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter, with an IC50 ratio of 1:6:14 (NET:DAT:SERT).[4]

Neurochemical and Behavioral Pharmacology

Preclinical studies have investigated the in vivo neurochemical and behavioral effects of this compound, providing insights into its mechanism of action and potential therapeutic utility in ADHD.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the blockade of NET, DAT, and SERT, leading to an increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the synaptic cleft. This enhanced neurotransmitter availability is believed to mediate its therapeutic effects on ADHD symptoms.

Centanafadine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE Norepinephrine (Increased) DA Dopamine (Increased) SER Serotonin (Increased) Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binds to DA->Postsynaptic_Receptors Binds to SER->Postsynaptic_Receptors Binds to

Caption: this compound's mechanism of action.

In Vivo Microdialysis Studies

Microdialysis studies in rats have demonstrated that this compound significantly increases extracellular levels of norepinephrine and dopamine in brain regions implicated in ADHD pathophysiology.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A microdialysis probe is stereotaxically implanted into the prefrontal cortex (PFC) and striatum. Following a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.

  • Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Table 2: Peak Increase in Extracellular Neurotransmitter Levels Following this compound Administration in Rats[5][6][7][9]
Brain RegionNeurotransmitterPeak Increase (% of Baseline)
Prefrontal CortexNorepinephrine~375%
Prefrontal CortexDopamine~300%
StriatumDopamine~400%

Notably, the increase in dopamine efflux in the striatum induced by this compound has a slower onset, reaching its maximum approximately 60 minutes after administration, in contrast to the more rapid peaks observed with stimulants like amphetamine and methylphenidate.[6] This pharmacokinetic profile may contribute to a lower potential for abuse.[6]

Behavioral Studies in ADHD Animal Models

The efficacy of this compound in mitigating ADHD-like behaviors has been assessed in the neonatal 6-hydroxydopamine (6-OHDA) lesion model in rats. This model is characterized by hyperactivity and is considered a well-established animal model for the disorder.[6][7]

  • Animal Model: Neonatal rat pups.

  • Procedure: On postnatal day 3, rat pups are administered the neurotoxin 6-hydroxydopamine (100 μg) via intracisternal injection. This procedure leads to a significant and selective depletion of dopamine in the brain, resulting in locomotor hyperactivity in juvenile rats.

  • Behavioral Assessment: Locomotor activity is measured in an open-field arena at a juvenile age. Parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are recorded.

  • Drug Administration: this compound is administered to the 6-OHDA-lesioned rats prior to the behavioral assessment.

Six_OHDA_Workflow cluster_procedure Experimental Procedure PND3 Postnatal Day 3: Neonatal Rat Pups Injection Intracisternal Injection of 6-OHDA (100 µg) PND3->Injection Development Developmental Period Injection->Development Juvenile Juvenile Stage Development->Juvenile Drug_Admin This compound Administration Juvenile->Drug_Admin Behavioral_Test Open-Field Locomotor Activity Test Drug_Admin->Behavioral_Test Data_Analysis Data Analysis: Comparison of Locomotor Activity Behavioral_Test->Data_Analysis

Caption: Workflow of the 6-OHDA ADHD model.

In this model, this compound demonstrated a dose-dependent inhibition of locomotor hyperactivity in the 6-OHDA-lesioned juvenile rats.[6][7] This finding provides direct preclinical evidence for its potential to ameliorate the hyperactive symptoms of ADHD.

Locomotor Activity in Adult Rats

In contrast to its effects in the hyperactive 6-OHDA model, this compound did not stimulate locomotor activity in normal adult rats within the optimal dose range.[6][7] This is a significant point of differentiation from stimulant medications, which typically induce hyperlocomotion in adult animals.

Drug Discrimination Studies

Drug discrimination studies in animals are used to assess the subjective effects of a drug and its potential for abuse. In these studies, animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine) and to respond on a particular lever to receive a reward.

  • Animal Models: Rats and Rhesus monkeys.

  • Procedure: Animals are trained to discriminate between injections of saline and a known drug of abuse, such as cocaine. They are rewarded for pressing the correct lever corresponding to the substance administered.

  • Testing: Once trained, animals are administered this compound to determine if it substitutes for the training drug (i.e., if the animals press the cocaine-associated lever).

In both rats and rhesus monkeys trained to discriminate cocaine from saline, this compound was found to fully substitute for the discriminative stimulus effects of cocaine.[8] However, in rats, this substitution only occurred at a dose that also reduced the rate of responding, which may suggest aversive effects at higher doses.[8]

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a treatment for ADHD. Its unique profile as a triple reuptake inhibitor with a preference for norepinephrine and dopamine transporters translates to a significant increase in these key neurotransmitters in brain regions critical for attention and executive function. The efficacy of this compound in the neonatal 6-OHDA model of ADHD, a well-established animal model of the disorder, demonstrates its potential to ameliorate core symptoms of hyperactivity. Furthermore, its lack of stimulant-induced hyperlocomotion in adult animals and the nuanced findings in drug discrimination studies suggest a potentially favorable safety and abuse liability profile compared to traditional stimulant medications. These preclinical findings have been foundational for the progression of this compound into clinical trials.

References

Centanafadine's Therapeutic Potential in Attention-Deficit/Hyperactivity Disorder with Comorbid Mood and Anxiety: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a complex neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Beyond these core symptoms, a significant portion of individuals with ADHD also present with comorbid mood and anxiety disorders, complicating clinical management and impacting overall quality of life. Standard ADHD pharmacotherapies, primarily stimulants and non-stimulant norepinephrine reuptake inhibitors, effectively target core symptoms but may have limited efficacy or even exacerbating effects on co-occurring emotional dysregulation.[1]

Centanafadine, an investigational non-stimulant, represents a novel therapeutic approach. As a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique mechanism of action holds the theoretical potential to address both the core cognitive and behavioral deficits of ADHD and the associated mood and anxiety symptoms.[2][3] This technical guide provides a comprehensive review of the existing data on this compound, its pharmacological profile, clinical trial outcomes, and the specific ongoing research aimed at elucidating its role in treating ADHD with comorbid anxiety.

Mechanism of Action: A Triple Reuptake Inhibitor

This compound functions by blocking the reuptake of three key monoamine neurotransmitters implicated in ADHD and mood regulation: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[4] Its binding affinity is most potent for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[5]

  • In Vitro Binding Affinity (IC50):

    • Norepinephrine Transporter (NET): 6 nM[5][6]

    • Dopamine Transporter (DAT): 38 nM[5][6]

    • Serotonin Transporter (SERT): 83 nM[5][6]

This results in an inhibition ratio of approximately 1:6:14 (NET:DAT:SERT).[2] The preferential activity at NET and DAT is thought to primarily address the core symptoms of ADHD, similar to other established treatments.[7] The additional serotonergic activity, though less potent, is hypothesized to contribute to the modulation of mood, anxiety, and emotional dysregulation, which are often observed in patients with ADHD.[1][8]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET NET This compound->NET Inhibits (IC50: 6nM) DAT DAT This compound->DAT Inhibits (IC50: 38nM) SERT SERT This compound->SERT Inhibits (IC50: 83nM) Vesicle Vesicles (NE, DA, 5-HT) NE NE Vesicle->NE DA DA Vesicle->DA HT 5-HT Vesicle->HT Receptors Postsynaptic Receptors NE->Receptors Signal NE->NET Reuptake DA->Receptors Signal DA->DAT Reuptake HT->Receptors Signal HT->SERT Reuptake

Caption: this compound's triple reuptake inhibition mechanism.

Clinical Efficacy for Core ADHD Symptoms

Multiple Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of this compound sustained-release (SR) in treating the core symptoms of ADHD in adults, adolescents, and children.

Table 1: Phase 3 Clinical Trial Efficacy Data in Adults with ADHD
StudyPopulationTreatment Arms (Total Daily Dose)Primary EndpointResults (LSMD vs. Placebo at Day 42)p-valueReference(s)
Study 1 (NCT03605680)Adults (18-55 years)This compound 200 mg/daythis compound 400 mg/dayPlaceboChange in AISRS Total Score-3.16-2.740.0190.039[9]
Study 2 (NCT03605836)Adults (18-55 years)This compound 200 mg/daythis compound 400 mg/dayPlaceboChange in AISRS Total Score-4.01-4.470.0020.001[9]
Pooled AnalysisAdults (18-55 years)This compound 200 mg/daythis compound 400 mg/dayChange in AISRS Total ScoreSignificant Improvement<0.001 (both doses)[10]
LSMD: Least-Squares Mean Difference; AISRS: Adult ADHD Investigator Symptom Rating Scale
Table 2: Phase 3 Clinical Trial Efficacy Data in Children and Adolescents with ADHD
StudyPopulationTreatment ArmsPrimary EndpointResults (Mean Change from Baseline at Week 6)p-value (vs. Placebo)Reference(s)
NCT05257265Adolescents (13-17 years)This compound High Dose (328.8 mg)this compound Low Dose (164.4 mg)PlaceboChange in ADHD-RS-5 Total Score-18.5-15.5-14.20.0006Not Significant[1][4][11]
NCT05428033Children (6-12 years)This compound High Dose (weight-based)this compound Low Dose (weight-based)PlaceboChange in ADHD-RS-5 Total ScoreStatistically Significant ImprovementNot Statistically Significant0.0008Not Significant[8][11][12]
ADHD-RS-5: ADHD Rating Scale, 5th Edition

Across these trials, the higher doses of this compound consistently demonstrated statistically significant improvements in core ADHD symptoms compared to placebo, with an onset of action observed as early as week one.[1][11]

Investigating the Potential for Comorbid Mood and Anxiety

The serotonergic component of this compound's mechanism provides a strong rationale for its potential utility in patients with ADHD and comorbid mood or anxiety disorders. Serotonin dysregulation is a well-established factor in the pathophysiology of depression and anxiety.[8] By modulating serotonin levels, in addition to norepinephrine and dopamine, this compound may offer a more holistic treatment for the complex symptomology of this patient population.

Indirect evidence from comparative analyses suggests this compound has a favorable profile regarding anxiety. A matching-adjusted indirect comparison found that this compound was associated with a significantly lower risk of treatment-emergent anxiety compared to the stimulant lisdexamfetamine.[7] However, dedicated prospective trials are necessary to confirm a direct therapeutic benefit.

Experimental Protocol: The NCT06973577 Trial

To directly assess its efficacy in this comorbid population, Otsuka Pharmaceutical is sponsoring a Phase 3b, randomized, double-blind, placebo-controlled study (NCT06973577). This trial is specifically designed to evaluate the efficacy and safety of this compound in adults with ADHD and co-occurring Generalized Anxiety Disorder (GAD) and/or Social Anxiety Disorder (SAD).[13][14]

Table 3: Key Methodologies for the NCT06973577 Comorbidity Trial

Parameter Description
Study Title A Phase 3b, Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel-group, Short-term Study of the Efficacy, Safety, and Tolerability of this compound in the Treatment of Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety.[13]
Population Adults aged 18 to 65 years with a primary diagnosis of ADHD and a comorbid diagnosis of GAD and/or SAD confirmed by DSM-5-TR criteria.[13]
Inclusion Criteria - ADHD diagnosis confirmed by ACDS Version 1.2.- AISRS total score ≥ 28 at baseline.- GAD and/or SAD diagnosis confirmed by MINI.- Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20 at baseline.- CGI-S-ADHD and CGI-S-anxiety rating ≥ 4 at baseline.[13][14]
Exclusion Criteria - History of non-response to ≥2 different classes of ADHD therapies.- History of non-response to ≥2 different classes of anxiety therapies.- Current or recent (past 12 months) substance use disorder.- History of seizure or epilepsy.[13][14]
Intervention This compound vs. Placebo.[13]
Primary Endpoints 1. Change from baseline in Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.2. Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score.[13]

| Study Duration | Approximately 13 weeks, including screening, washout, and a 9-week double-blind treatment period.[13] |

cluster_screening Screening & Washout (≤ 28 days) cluster_randomization Randomization (1:1) cluster_treatment Double-Blind Treatment (9 Weeks) cluster_followup Follow-up Screening Enrollment - Diagnosis of ADHD + GAD/SAD (DSM-5-TR) - AISRS ≥ 28, HAM-A ≥ 20 - Informed Consent Randomization Randomization Screening->Randomization ArmA This compound SR Randomization->ArmA Arm A ArmB Placebo Randomization->ArmB Arm B Endpoint Primary Endpoint Assessment 1. Change in AISRS Total Score 2. Change in HAM-A Total Score ArmA->Endpoint ArmB->Endpoint

Caption: Experimental workflow for the NCT06973577 comorbidity trial.

Safety and Tolerability Profile

Across the clinical development program, this compound has been generally well-tolerated. Most treatment-emergent adverse events (TEAEs) have been mild to moderate in severity.[3][8]

Table 4: Common Treatment-Emergent Adverse Events (Reported in >2% of Patients and more than Placebo)
Adverse EventPopulationReference(s)
Decreased AppetiteAdults, Adolescents, Children[3][11]
NauseaAdults, Adolescents, Children[11][15]
HeadacheAdults, Adolescents[3][4]
RashAdolescents, Children[4][11]
FatigueAdolescents, Children[11]
Upper Abdominal PainAdolescents, Children[11]
Somnolence (Sleepiness)Adolescents, Children[11]
InsomniaAdults[15]
DiarrheaAdults[15]
Dry MouthAdults[7]

Importantly, studies suggest that this compound has a low potential for abuse and is not associated with euphoric mood or withdrawal signals upon discontinuation, distinguishing it from stimulant medications.[5][15]

Conclusion

This compound is an efficacious non-stimulant treatment for the core symptoms of ADHD in adults, adolescents, and children. Its novel triple reuptake inhibitor mechanism, which uniquely includes serotonergic activity, provides a compelling neurobiological rationale for its potential to also treat comorbid mood and anxiety symptoms. While current clinical data and comparative analyses offer indirect support for a favorable anxiety profile, the definitive evidence for its efficacy in this complex, comorbid population awaits the results of dedicated studies. The ongoing Phase 3b trial (NCT06973577) is a critical step in determining whether this compound can fulfill its promise as an integrated treatment for individuals struggling with both ADHD and anxiety, potentially offering a significant advancement in the management of these overlapping conditions.

References

Early-Phase Clinical Trial Results for Centanafadine in Healthy Volunteers: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine is an investigational non-stimulant medication currently under development for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] It functions as a triple monoamine reuptake inhibitor, targeting norepinephrine, dopamine, and serotonin transporters.[3][4] This document provides a comprehensive technical guide on the early-phase clinical trial results of this compound in healthy volunteers, with a focus on its pharmacokinetic profile, safety, and tolerability.

Mechanism of Action

This compound exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[3][4] In vitro studies have determined its half-maximal inhibitory concentrations (IC50) to be 6 nM for norepinephrine, 38 nM for dopamine, and 83 nM for serotonin reuptake.[3] This profile suggests a potent inhibition of norepinephrine reuptake, with approximately 6-fold and 14-fold lower activity for dopamine and serotonin reuptake, respectively.[3] In a positron emission tomography (PET) trial involving healthy male adults, this compound demonstrated occupancy of norepinephrine, dopamine, and serotonin reuptake transporters.[5] Furthermore, at clinically relevant concentrations, this compound and its primary metabolite, EB-10601, have shown no functional activity at other receptors, transporters, or ion channels in vitro.[5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits SERT SERT This compound->SERT Inhibits NE NE NET->NE Reuptake DA DA DAT->DA Reuptake 5-HT 5-HT SERT->5-HT Reuptake Postsynaptic Receptors Postsynaptic Receptors NE->Postsynaptic Receptors DA->Postsynaptic Receptors 5-HT->Postsynaptic Receptors

Caption: this compound's Mechanism of Action

Pharmacokinetic Profile

Early-phase studies in healthy adults have characterized the pharmacokinetic profile of both immediate-release (IR) and sustained-release (SR) formulations of this compound.

Single-Dose Pharmacokinetics of this compound SR

A study evaluating a single 100 mg oral dose of this compound sustained-release (SR) was conducted in healthy adults.[6] In a separate thorough QT trial, pharmacokinetic parameters were assessed following a supratherapeutic 800 mg total daily dose of this compound SR.[5]

ParameterThis compoundEB-10601 (Metabolite)
Median Tmax (hours) 812
Median Cmax (µg/mL) 2.483.22

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (EB-10601) after an 800 mg Total Daily Dose of this compound SR [5]

Half-Life

The plasma half-life of this compound is formulation-dependent. The immediate-release formulation has a half-life of less than 1.5 hours, while the sustained-release formulation has a half-life of just over 4.5 hours, which allows for twice-daily administration.[7]

Safety and Tolerability

This compound has been generally well-tolerated in early-phase clinical trials involving healthy volunteers.

Phase 1 Safety Findings

The Phase 1 trial program for this compound-SR demonstrated its safety and tolerability in healthy subjects with twice-daily administration of up to 500 mg/day for 10 days.[7]

Thorough QT Study

A randomized, double-blind, placebo- and moxifloxacin-controlled crossover trial was conducted to evaluate the effect of this compound on cardiac repolarization in 30 healthy adults.[8] Participants received a supratherapeutic 800 mg total daily dose of this compound SR, placebo, and moxifloxacin 400 mg.[8]

Key findings from this study include:

  • No clinically meaningful effect on cardiac repolarization was observed.[5][8]

  • No this compound-treated participant had a QTcF increase of >30 milliseconds.[5]

  • No relevant increases in PR or QRS intervals, or heart rate were observed.[5]

  • The predicted placebo-corrected change from baseline QTc (ΔΔQTcF) at the geometric mean Cmax was -2.72 ms for this compound and -1.59 ms for its metabolite, EB-10601.[5]

  • No serious treatment-emergent adverse events or deaths were reported.[5]

Experimental Protocols

Decentralized Phase 1 Pharmacokinetic Study

This exploratory, open-label trial evaluated the feasibility of self-collection of pharmacokinetic samples.[6]

  • Participants: Healthy adults aged 18-55 years with a body mass index of 19.0-32.0 kg/m ².[6]

  • Dosing: Participants received a single 100 mg oral dose of this compound sustained-release on three separate occasions.[6]

  • Procedures: The trial included both in-clinic and at-home visits. Pharmacokinetic samples, electrocardiograms (ECGs), and vital signs were collected by clinical personnel, under staff supervision, and remotely by the participants.[6]

Screening Screening Visit 1 (Clinic) Visit 1 (Clinic) - 100mg CTN SR Dose - Staff Collection Screening->Visit 1 (Clinic) Visit 2 (Clinic) Visit 2 (Clinic) - 100mg CTN SR Dose - Supervised Self-Collection Visit 1 (Clinic)->Visit 2 (Clinic) Visit 3 (At-Home) Visit 3 (At-Home) Visit 2 (Clinic)->Visit 3 (At-Home) Visit 4 (At-Home) Visit 4 (At-Home) - 100mg CTN SR Dose - Remote Self-Collection Visit 3 (At-Home)->Visit 4 (At-Home) Visit 5 (Follow-up Clinic) Visit 5 (Follow-up Clinic) Visit 4 (At-Home)->Visit 5 (Follow-up Clinic)

Caption: Decentralized PK Study Workflow
Thorough QT Study

This was a double-blind, placebo- and moxifloxacin-controlled, 3-period crossover trial.[8]

  • Participants: 30 healthy adults aged 18-65 years.[8]

  • Dosing: Participants received this compound sustained-release 800 mg total daily dose (supratherapeutic), placebo, and moxifloxacin 400 mg in a crossover design.[8]

  • Primary Endpoint: Placebo-corrected change from baseline QTc (ΔΔQTc), analyzed using concentration-QTc (C-QTc) analysis.[8]

  • Assessments: Electrocardiogram parameters and heart rate were assessed.[8]

cluster_0 Period 1 cluster_1 Period 2 cluster_2 Period 3 Group A1 This compound 800mg Group A2 Placebo Group A1->Group A2 Washout Group B1 Placebo Group B2 Moxifloxacin 400mg Group B1->Group B2 Washout Group C1 Moxifloxacin 400mg Group C2 This compound 800mg Group C1->Group C2 Washout Group A3 Moxifloxacin 400mg Group A2->Group A3 Washout Group B3 This compound 800mg Group B2->Group B3 Washout Group C3 Placebo Group C2->Group C3 Washout

Caption: Thorough QT Crossover Study Design

References

In-Vitro Binding Affinities of Centanafadine for Monoamine Transporters: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in-vitro binding affinities of centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), for the key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes quantitative binding data, outlines the experimental methodologies used to determine these affinities, and provides visual representations of the underlying biological and experimental processes.

Core Data: In-Vitro Binding Affinities

This compound exhibits a distinct binding profile for the three primary monoamine transporters. Its highest affinity is for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[1] The inhibitory activity of this compound is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the transporter's activity in vitro.

The in-vitro IC₅₀ values for this compound are presented in the table below. These values highlight its potency and selectivity profile.

TransporterIC₅₀ (nM)
Norepinephrine Transporter (NET)6[2][3]
Dopamine Transporter (DAT)38[2][3]
Serotonin Transporter (SERT)83[2][3]

Table 1: In-Vitro IC₅₀ values of this compound for Monoamine Transporters.

Experimental Protocols: Radioligand Binding Assay

The determination of in-vitro binding affinities for compounds like this compound is typically accomplished through competitive radioligand binding assays. This technique measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter.

I. Membrane Preparation
  • Source Material : Membranes are prepared from cells or tissues expressing the target monoamine transporters (DAT, NET, or SERT).

  • Homogenization : The source material is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[4]

  • Centrifugation : The homogenate undergoes centrifugation at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.[4]

  • Washing and Resuspension : The membrane pellet is washed and resuspended in a fresh buffer. This process is often repeated to ensure the removal of endogenous substances.

  • Storage : The final membrane preparation is aliquoted and stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.[4]

II. Competitive Binding Assay
  • Assay Setup : The assay is typically performed in a 96-well plate format.[4]

  • Incubation Mixture : Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT, or [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound (this compound).

  • Defining Non-Specific Binding : A set of wells containing a high concentration of a known, non-radiolabeled inhibitor is included to determine non-specific binding.

  • Incubation : The plates are incubated, typically for 30-60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[4][5]

  • Termination of Binding : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[4]

  • Washing : The filters are washed multiple times with an ice-cold buffer to remove any unbound radioligand.

III. Data Acquisition and Analysis
  • Scintillation Counting : The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Calculation of Specific Binding : Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • IC₅₀ Determination : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Kᵢ Calculation : The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Monoamine Transporter Signaling Pathway

The following diagram illustrates the mechanism of action of monoamine transporters in the synaptic cleft and the inhibitory effect of a reuptake inhibitor like this compound.

Monoamine_Transporter_Signaling Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Neurotransmitter (DA, NE, or 5-HT) Vesicle->Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->MAO Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction This compound This compound This compound->Transporter Inhibition

Mechanism of Monoamine Reuptake Inhibition.
Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a typical in-vitro radioligand binding assay used to determine the binding affinity of a compound.

Radioligand_Binding_Assay_Workflow start Start membrane_prep 1. Membrane Preparation (from cells/tissues expressing target) start->membrane_prep incubation 2. Incubation (Membranes + Radioligand + this compound) membrane_prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing 4. Washing (Removes non-specifically bound radioligand) filtration->washing counting 5. Scintillation Counting (Quantifies bound radioactivity) washing->counting analysis 6. Data Analysis (IC50 determination via non-linear regression) counting->analysis end End analysis->end

Workflow of a Radioligand Binding Assay.

References

Methodological & Application

Centanafadine Phase 3 Clinical Trials in Adult ADHD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage and administration protocols for centanafadine in Phase 3 clinical trials for the treatment of adult Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from publicly available data from various studies.

Investigational Drug Profile

  • Drug Name: this compound

  • Formulation: Sustained-Release (SR) Tablets[1]

  • Mechanism of Action: this compound is a novel serotonin-norepinephrine-dopamine triple-reuptake inhibitor[2][3]

Phase 3 Clinical Trial Design Overview

The Phase 3 clinical program for this compound in adults with ADHD typically involved randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[1][2][4] The standard duration for the double-blind treatment period was six weeks.[2][5] A long-term, 52-week open-label safety and tolerability study was also conducted.[6][7]

The trials generally consisted of four distinct periods:

  • Screening and Washout Period [1]

  • Single-Blind Placebo Run-in Period: Typically lasting one week.[1][8]

  • Double-Blind Treatment Period: Lasting for six weeks.[1]

  • Follow-up Period: Ranging from 7 to 10 days after the last dose.[1][7]

Dosage and Administration Protocol

Investigated Dosages

The Phase 3 trials primarily evaluated two total daily doses (TDD) of this compound SR:

  • 200 mg TDD[1][2][9]

  • 400 mg TDD[1][2][9]

These were compared against a matching placebo.[9] The administration was oral, with a twice-daily (BID) dosing schedule.[2][10]

Dosing and Titration Schedule

A specific titration schedule was implemented for the higher dose group to enhance tolerability:

Total Daily Dose (TDD)Dosing RegimenDay 1-7Day 8-42
200 mg 100 mg BID100 mg BID100 mg BID
400 mg 200 mg BID100 mg BID200 mg BID
Placebo Matching Placebo BIDPlacebo BIDPlacebo BID

Table 1: Dosing and Titration Schedule for 6-Week Double-Blind Treatment Period.

Subjects randomized to the 200 mg TDD group began treatment at their target dose from the first day of the double-blind period.[1][11] In contrast, subjects in the 400 mg TDD group started with a 200 mg TDD for the initial 7 days, before escalating to their target dose of 400 mg TDD on day 8 for the remainder of the study.[1][11]

For the 52-week open-label long-term safety study, all participants received a starting dose of 200 mg TDD of this compound SR from days 1 to 7, followed by a titration to 400 mg TDD on day 8.[7]

Experimental Protocols

Participant Eligibility Criteria

The trials enrolled adults between the ages of 18 and 55 with a primary diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria.[4][9][10] The diagnosis was confirmed using the Adult ADHD Clinical Diagnostic Scale (ACDS) Version 1.2.[10][12]

Key Inclusion Criteria:

  • Symptom Severity: Participants not on ADHD medication needed an Adult ADHD Investigator Symptom Rating Scale (AISRS) score of ≥ 28 at both screening and baseline. Those on medication at screening required an AISRS score of ≥ 22 at screening and ≥ 28 at baseline.[10]

  • Functional Impairment: A Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 (at least moderately ill) at baseline was required.[10][13]

Key Exclusion Criteria:

  • Presence of a current comorbid psychiatric disorder that could interfere with the trial's assessments or require prohibited medications.[10]

  • A diagnosis of "Other Specified or Unspecified Attention-Deficit/Hyperactivity Disorder" as per DSM-5.[10]

Efficacy and Safety Assessments

Primary Efficacy Endpoint:

  • The primary measure of efficacy was the change from baseline to Day 42 in the total score of the Adult ADHD Investigator Symptom Rating Scale (AISRS) .[2][4] The AISRS is an interview-based assessment of ADHD symptoms in adults.[2]

Key Secondary Efficacy Endpoint:

  • The key secondary outcome was the change from baseline to Day 42 on the Clinical Global Impression – Severity (CGI-S) scale .[2][4]

Summary of Efficacy Data from Phase 3 Trials

The following tables summarize the key efficacy findings from two pivotal Phase 3 studies.

StudyTreatment GroupMean Change from Baseline in AISRS Total Score at Day 42p-value vs. PlaceboEffect Size vs. Placebo
Study 1 This compound 200 mg/day-3.16 (LS Mean Difference)0.019-0.28
This compound 400 mg/day-2.74 (LS Mean Difference)0.039-0.24
Study 2 This compound 200 mg/day-4.01 (LS Mean Difference)0.002-0.37
This compound 400 mg/day-4.47 (LS Mean Difference)0.001-0.40

Table 2: Least-Squares Mean Difference in AISRS Total Score at Day 42.[4]

Pooled AnalysisTreatment GroupMean Change from Baseline in AISRS Total Score at Week 6p-value vs. Placebo
This compound 200 mg-12.10.002
This compound 400 mg-12.50.0009
Placebo-8.1N/A

Table 3: Mean Change in AISRS Total Score in a Pooled Analysis of Two Phase 3 Trials.[13]

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_screening Screening & Washout cluster_run_in Placebo Run-in cluster_randomization Randomization cluster_treatment Double-Blind Treatment (6 Weeks) cluster_follow_up Follow-up screening Screening & Washout Period informed_consent Informed Consent dsm5_criteria DSM-5 Criteria for ADHD Confirmed informed_consent->dsm5_criteria aisrs_baseline AISRS & CGI-S Baseline Assessment dsm5_criteria->aisrs_baseline placebo_run_in 1-Week Single-Blind Placebo Run-in aisrs_baseline->placebo_run_in randomization Randomization (1:1:1) placebo_run_in->randomization dose_200 This compound 200mg TDD randomization->dose_200 dose_400 This compound 400mg TDD (Titration on Day 8) randomization->dose_400 placebo Placebo randomization->placebo follow_up 7-Day Follow-up Period dose_200->follow_up dose_400->follow_up placebo->follow_up end_of_study End of Study follow_up->end_of_study

Caption: Phase 3 Clinical Trial Workflow for this compound in Adult ADHD.

signaling_pathway cluster_transporters Reuptake Transporters cluster_neurotransmitters Increased Synaptic Neurotransmitters This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE Norepinephrine NET->NE Reuptake DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake

Caption: Mechanism of Action of this compound.

References

Application Notes & Protocols for Assessing Centanafadine Efficacy using the ADHD Investigator Symptom Rating Scale (AISRS)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the ADHD Investigator Symptom Rating Scale (AISRS) in clinical trials to assess the efficacy of centanafadine for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults.

Introduction to this compound and the AISRS

This compound is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor currently under investigation for the treatment of ADHD in adults.[1][2] The AISRS is a validated, semi-structured, clinician-administered rating scale designed to assess the symptoms of ADHD in adults.[3][4] It consists of 18 items that directly correspond to the DSM-5 criteria for ADHD, with nine items assessing inattention and nine assessing hyperactivity-impulsivity.[3][5][6] Each item is rated on a 4-point Likert scale from 0 (none) to 3 (severe), yielding a total score range of 0 to 54.[5][6] The AISRS is a reliable and effective tool for measuring the efficacy of ADHD treatments in clinical trials.[4][7]

The ADHD Investigator Symptom Rating Scale (AISRS)

The AISRS is a clinician-administered scale that uses a semi-structured interview format to evaluate the severity of ADHD symptoms.[3][8] This methodology, which includes suggested prompts for each item, is designed to improve inter-rater reliability.[3] The scale is divided into two subscales: inattention and hyperactivity-impulsivity.[4][9]

Scoring:

  • Item Score: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe.[5]

  • Total Score: Sum of all 18 item scores (range 0-54).[5][6]

  • Subscale Scores: Sum of the 9 inattention items and the 9 hyperactivity-impulsivity items, respectively (each ranging from 0-27).[5]

Higher scores indicate greater symptom severity.[6] For a clinical diagnosis of ADHD to be considered, a rating of 2 (Moderate) or 3 (Severe) on six or more symptoms in either the inattention or hyperactivity-impulsivity category is often required.[6]

Clinical Trial Protocols for Assessing this compound Efficacy

The following protocols are based on methodologies from Phase 2 and Phase 3 clinical trials of this compound.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.[1] Key phases of the study include:

  • Screening and Washout Period (up to 28 days): Potential participants are screened against inclusion and exclusion criteria.[10] Any prohibited medications are discontinued.

  • Single-Blind Placebo Run-in (1 week): All eligible participants receive a placebo to identify and exclude placebo responders.[10]

  • Double-Blind Treatment Period (6 weeks): Participants are randomized to receive either this compound (at varying doses) or a matching placebo.[1][10]

  • Follow-up (10 days after the last dose): Safety and any adverse events are monitored.[10]

Participant Selection Criteria

Inclusion Criteria:

  • Age: 18-55 years.[1][10]

  • Diagnosis: Confirmed diagnosis of ADHD according to DSM-5 criteria.[10][11]

  • AISRS Score:

    • For participants not on ADHD medication: AISRS total score ≥ 28 at screening and baseline.[10][12]

    • For participants on ADHD medication: AISRS total score ≥ 22 at screening and ≥ 28 at baseline.[10][12]

  • Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 at baseline.[12]

Exclusion Criteria:

  • History of non-response to two or more different classes of ADHD therapies.[10]

  • Presence of comorbid psychiatric disorders that could confound the results.[13]

  • Positive screen for alcohol or illicit drugs.[10][13]

  • Participants who show a ≥30% improvement on the Adult ADHD Self-report Scale (ASRS) during the screening or placebo run-in periods are excluded.[10]

Treatment and Dosing

Participants are typically randomized in a 1:1:1 ratio to one of three groups:[10]

  • This compound Sustained Release (SR) 200 mg total daily dose.

  • This compound SR 400 mg total daily dose.

  • Matching Placebo.

The 400 mg/day group often starts with a titration period, receiving 200 mg/day for the first week before increasing to the target dose.[10]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary measure of efficacy is the change from baseline in the AISRS total score at the end of the treatment period (e.g., Day 42).[1]

  • Secondary Efficacy Endpoints:

    • Clinical Global Impression-Severity of Illness Scale (CGI-S).[1]

    • Changes in the inattention and hyperactivity-impulsivity subscales of the AISRS.

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, ECGs, and laboratory results throughout the study.[13]

Data Presentation

The following tables summarize the quantitative data from pivotal Phase 3 clinical trials of this compound.

Table 1: Baseline Characteristics of Study Participants

CharacteristicStudy 1Study 2
Number of Participants 446430
Mean Age (SD) 37.0 (10.2)36.4 (10.0)
Mean AISRS Total Score (SD) 38.7 (6.8)38.7 (6.8)

Data compiled from two separate Phase 3 studies.[1]

Table 2: Change in AISRS Total Score from Baseline at Day 42

Treatment GroupStudy 1: LS Mean Difference from Placebo (p-value)Study 2: LS Mean Difference from Placebo (p-value)
This compound 200 mg/day -3.16 (p = 0.019)-4.01 (p = 0.002)
This compound 400 mg/day -2.74 (p = 0.039)-4.47 (p = 0.001)

LS Mean = Least-Squares Mean. A negative value indicates a greater reduction in symptoms compared to placebo.[1]

Visualizations

Experimental Workflow

G cluster_screening Screening & Washout (≤28 days) cluster_placebo Placebo Run-in (1 week) cluster_treatment Double-Blind Treatment (6 weeks) cluster_followup Follow-up (10 days) s1 Initial Screening (Inclusion/Exclusion Criteria) s2 AISRS Score ≥28 (or ≥22 if on meds) s1->s2 s3 Medication Washout s2->s3 p1 Single-Blind Placebo s3->p1 p2 Exclude Placebo Responders (≥30% ASRS Improvement) p1->p2 r1 Randomization p2->r1 t1 This compound 200mg/day r1->t1 t2 This compound 400mg/day r1->t2 t3 Placebo r1->t3 f1 Post-Treatment Safety Monitoring t1->f1 t2->f1 t3->f1

Caption: Clinical trial workflow for assessing this compound efficacy.

AISRS Assessment Logic

G cluster_criteria Inclusion Criteria Met? start Participant with ADHD Symptoms assess Administer AISRS (Semi-structured Interview) start->assess score Calculate Total & Subscale Scores assess->score c1 AISRS Total Score ≥28? score->c1 eligible Eligible for Trial c1->eligible Yes ineligible Not Eligible for Trial c1->ineligible No

Caption: Logic for using AISRS in participant screening.

References

Designing Clinical Trials to Assess Centanafadine's Impact on Executive Function in Adolescents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) in adolescents is frequently characterized by significant deficits in executive functions—a set of higher-order cognitive processes that include planning, working memory, cognitive flexibility, and inhibitory control. Centanafadine, an investigational norepinephrine, dopamine, and serotonin reuptake inhibitor, has shown promise in treating core ADHD symptoms.[1][2][3][4] These application notes and protocols outline a proposed clinical trial design specifically focused on evaluating the efficacy of this compound in improving executive function in adolescents with ADHD.

This compound is a triple monoamine reuptake inhibitor with its highest affinity for the norepinephrine transporter, followed by dopamine and serotonin transporters.[1][5][6][7] This unique mechanism of action, affecting three key neurotransmitter systems implicated in behavioral and mood regulation, suggests a potential for broad symptom relief, including improvements in executive functioning.[1][8] Recent Phase 3 clinical trials in adolescents (ages 13-17) have demonstrated that this compound at a dose of 328.8 mg once daily resulted in statistically significant and clinically meaningful reductions in ADHD symptoms as measured by the ADHD Rating Scale-5 (ADHD-RS-5).[1][2] While these trials establish its efficacy on general ADHD symptoms, a focused investigation into its effects on the specific domains of executive function is a critical next step.

Experimental Protocols

Study Design

A randomized, double-blind, placebo-controlled, parallel-group, multicenter study is proposed.

  • Participants: 450 adolescents (aged 13-17 years, inclusive) with a primary diagnosis of ADHD.

  • Treatment Arms:

    • This compound (328.8 mg, once daily)

    • Placebo (once daily)

  • Duration: 6 weeks of treatment, with assessments at baseline, week 1, week 3, and week 6.

Participant Selection Criteria

Inclusion Criteria:

  • Male or female, aged 13 to 17 years (inclusive) at the time of informed consent/assent.

  • Primary diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured diagnostic interview (e.g., MINI-KID).[9]

  • ADHD Rating Scale-5 (ADHD-RS-5) total score of ≥ 28 at baseline.[9]

  • Clinical Global Impression-Severity (CGI-S) score for ADHD of ≥ 4 at baseline.[9]

  • Demonstrated deficits in executive function as indicated by a score of ≥ 60 on the Behavior Rating Inventory of Executive Function (BRIEF) Global Executive Composite (GEC) T-score.[10]

  • Body weight ≥ 13 kg.[9]

  • Voluntary written informed consent from a legally authorized representative and assent from the participant.

Exclusion Criteria:

  • Comorbid psychiatric diagnoses that are the primary focus of treatment, including severe anxiety disorders, major depressive disorder with a current major depressive episode, bipolar disorder, psychosis, or conduct disorder severe enough to interfere with trial participation.[9]

  • History of a tic disorder.[11]

  • Significant risk of suicide.[9]

  • Pregnancy or breastfeeding.[9]

  • Use of other psychotropic medications that may interact with this compound.[11]

  • Known hypersensitivity to this compound or its components.

Assessments

Primary Efficacy Endpoint:

  • Change from baseline to week 6 in the Behavior Rating Inventory of Executive Function (BRIEF), Parent Form, Global Executive Composite (GEC) T-score. The BRIEF is a well-validated rating scale that assesses executive functions in everyday situations.[10]

Secondary Efficacy Endpoints:

  • Neuropsychological Tests: A battery of performance-based tests will be administered to provide objective measures of specific executive functions.[12][13][14]

    • Wisconsin Card Sorting Test (WCST): To assess cognitive flexibility and set-shifting.[13]

    • Tower of London Test: To evaluate planning and problem-solving abilities.[13]

    • Stroop Color-Word Test: To measure inhibitory control and selective attention.[13]

    • Digit Span Backwards (from WISC-V): To assess verbal working memory.[15]

  • ADHD Rating Scale-5 (ADHD-RS-5): To measure changes in core ADHD symptoms.[2]

  • Clinical Global Impression-Improvement (CGI-I): To provide a global assessment of clinical improvement.

Safety and Tolerability Assessments:

  • Monitoring of treatment-emergent adverse events (TEAEs) at each visit. Common TEAEs for this compound include decreased appetite, nausea, headache, and rash.[2]

  • Vital signs (blood pressure, heart rate), height, and weight measurements.

  • Electrocardiograms (ECGs) at screening and end of study.

  • Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of study.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be collected in this clinical trial.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (n=225)Placebo (n=225)Total (N=450)
Age (mean, SD)
Gender (n, %)
ADHD Subtype (n, %)
ADHD-RS-5 Total Score (mean, SD)
BRIEF GEC T-score (mean, SD)
WCST Perseverative Errors (mean, SD)
Tower of London Total Moves (mean, SD)
Stroop Color-Word Interference (mean, SD)
Digit Span Backwards (mean, SD)

Table 2: Primary and Secondary Efficacy Outcomes at Week 6

Outcome MeasureThis compound (n=225)Placebo (n=225)p-value
Primary Outcome
Change in BRIEF GEC T-score (mean, SE)
Secondary Outcomes
Change in ADHD-RS-5 Total Score (mean, SE)
CGI-I Responders (n, %)
Change in WCST Perseverative Errors (mean, SE)
Change in Tower of London Total Moves (mean, SE)
Change in Stroop Color-Word Interference (mean, SE)
Change in Digit Span Backwards (mean, SE)

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (n=225)Placebo (n=225)
Any TEAE (n, %)
Decreased Appetite (n, %)
Nausea (n, %)
Headache (n, %)
Rash (n, %)
Somnolence (n, %)
Serious TEAEs (n, %)

Visualizations

G cluster_pathway This compound's Proposed Mechanism of Action on Executive Function This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition DAT Dopamine Transporter (DAT) This compound->DAT Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition PFC Prefrontal Cortex NET->PFC Increased Norepinephrine DAT->PFC Increased Dopamine SERT->PFC Increased Serotonin EF Improved Executive Function PFC->EF

Caption: Proposed mechanism of this compound's action on executive function.

G cluster_workflow Clinical Trial Workflow for Assessing this compound's Impact on Executive Function Screening Screening & Informed Consent Baseline Baseline Assessments (ADHD-RS-5, BRIEF, Neuropsych Tests) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_C This compound (328.8 mg/day) Randomization->Treatment_C Treatment_P Placebo Randomization->Treatment_P Week1 Week 1 Assessment Treatment_C->Week1 Treatment_P->Week1 Week3 Week 3 Assessment Week1->Week3 Week6 Week 6 Assessment (Primary & Secondary Endpoints) Week3->Week6 FollowUp End of Study / Follow-up Week6->FollowUp

Caption: Clinical trial workflow for assessing this compound's impact.

References

Best practices for patient recruitment in clinical trials of novel ADHD treatments like centanafadine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on best practices for recruiting and retaining patients in clinical trials for novel Attention-Deficit/Hyperactivity Disorder (ADHD) treatments, with a special focus on centanafadine.

These application notes and protocols provide a framework for optimizing patient recruitment for clinical trials of new ADHD therapies. By implementing these best practices, researchers can enhance enrollment rates, improve patient retention, and increase the overall efficiency and success of their clinical trials.

Best Practices for Patient Recruitment

Successful patient recruitment in ADHD clinical trials hinges on a multi-faceted approach that is patient-centric, leverages digital outreach, and addresses the unique challenges of this patient population.

1.1. Digital and Direct-to-Patient (DTP) Strategies:

Traditional recruitment methods are often insufficient for reaching the diverse ADHD population. Direct-to-patient digital strategies have proven highly effective. Many individuals with ADHD, particularly teens and adults, turn to online resources to research their symptoms, making online platforms a prime channel for recruitment.

  • Social Media Campaigns: Targeted advertising on social media platforms can effectively reach potential participants.

  • Online Health Communities and Forums: Engaging with existing online ADHD communities can build trust and disseminate information about clinical trials.

  • Search Engine Optimization (SEO): Optimizing trial websites and landing pages for relevant keywords can attract individuals actively seeking information about ADHD treatments.

1.2. Patient-Centric Trial Design and Communication:

A patient-centric approach is crucial for both recruitment and retention. This involves designing trials that minimize patient burden and communicating transparently and effectively.

  • Clear and Accessible Information: All trial-related materials should be easy to understand, avoiding overly technical jargon.

  • Flexible Visit Schedules: Offering flexible scheduling options can accommodate the challenges individuals with ADHD may face with time management and organization.

  • Remote and Decentralized Trial Components: Incorporating telehealth visits and remote data collection can significantly reduce the burden on participants.

1.3. Addressing Stigma and Diversity:

Stigma surrounding mental health conditions and a lack of diversity in clinical trials are significant barriers to recruitment in ADHD research.

  • Culturally Sensitive Outreach: Tailoring recruitment materials and strategies to different cultural and ethnic groups is essential.

  • Partnerships with Community Organizations and Patient Advocacy Groups: Collaborating with trusted community leaders and advocacy groups can help build rapport and disseminate information within diverse populations.

  • Diverse Study Staff: A diverse research team can help create a more welcoming and inclusive environment for participants from various backgrounds.

1.4. Collaboration with Healthcare Providers:

Healthcare providers are a key source of patient referrals.

  • Educate Clinicians: Provide clear and concise information about the clinical trial to psychiatrists, neurologists, pediatricians, and general practitioners.

  • Streamline the Referral Process: Make it easy for healthcare providers to refer potentially eligible patients to the study.

Data Presentation: Quantitative Analysis of Recruitment Strategies

The following tables summarize key quantitative data related to patient recruitment in clinical trials. While specific data for novel ADHD treatments like this compound are emerging, these figures provide a general overview of recruitment metrics.

Table 1: Comparison of Patient Recruitment Strategies

Recruitment StrategyReported Success Rate/ReachAverage Cost per Patient Recruited (General Clinical Trials)Key Considerations for ADHD Trials
Direct-to-Patient Digital Advertising High reach to targeted demographicsVaries significantly based on platform and campaignHighly effective for reaching undiagnosed or self-researching individuals with ADHD.
Physician Referrals Moderate to HighCan be cost-effective if integrated into existing clinical workflowsRequires strong engagement and education of healthcare providers about the novel treatment.
Patient Advocacy Group Collaboration Moderate reach, high engagementLower direct cost, often involves partnership buildingBuilds trust and credibility within the ADHD community.
Traditional Media (Print, Radio) Lower reach for younger demographicsCan be expensiveMay be less effective for reaching younger adults and adolescents with ADHD.

Table 2: Demographic Characteristics of Patients in ADHD Clinical Trials

DemographicAdult ADHD TrialsPediatric/Adolescent ADHD Trials
Mean Age 35.2 - 37.9 yearsVaries by study cohort (e.g., 10-15, 13-17 years)
Gender Distribution ~57-66% FemaleHigher proportion of males in many studies.
Race/Ethnicity Predominantly White/Caucasian in many US-based trials.Efforts to increase diversity are ongoing and crucial.
Common Comorbidities Anxiety, Mood Disorders, Substance Use DisorderOppositional Defiant Disorder, Anxiety Disorders, Learning Disabilities

Experimental Protocols

3.1. Protocol for Patient Screening

This protocol outlines the steps for screening potential participants for a clinical trial of a novel ADHD treatment like this compound.

Objective: To identify individuals who meet the preliminary inclusion and exclusion criteria for the clinical trial.

Personnel: Clinical Research Coordinator (CRC), Research Assistant.

Materials:

  • Institutional Review Board (IRB)-approved pre-screening questionnaire (online or paper-based).

  • Telephone screening script.

  • Patient information leaflet.

Procedure:

  • Initial Contact: Potential participants express interest through various recruitment channels (e.g., online form, phone call).

  • Pre-Screening Questionnaire:

    • Administer the IRB-approved pre-screening questionnaire to gather basic demographic information and self-reported ADHD symptoms.

    • The questionnaire should include key inclusion/exclusion criteria in simple language.

  • Telephone Screening:

    • A CRC or trained research assistant contacts potentially eligible individuals.

    • Follow the telephone screening script to:

      • Confirm the information provided in the pre-screening questionnaire.

      • Briefly explain the purpose of the study and what participation involves.

      • Ask more detailed questions about their ADHD symptoms, treatment history, and any potential exclusionary conditions.

      • Answer any initial questions the potential participant may have.

  • Eligibility Determination for Full Screening Visit:

    • Based on the pre-screening and telephone screening, the CRC determines if the individual is likely to be eligible for the study.

    • If likely eligible, schedule an in-person or virtual screening visit.

    • If not eligible, thank the individual for their interest and, if applicable and with their consent, ask if they would like to be contacted for future studies.

  • Documentation: Meticulously document all screening activities and outcomes in the patient screening log.

3.2. Protocol for ADHD Diagnosis and Baseline Assessment

This protocol details the comprehensive diagnostic and baseline assessment to confirm ADHD diagnosis and establish baseline symptom severity.

Objective: To confirm a diagnosis of ADHD according to DSM-5 criteria and to collect baseline data on symptom severity and overall functioning.

Personnel: Qualified Clinician (Psychiatrist, Neurologist, or Clinical Psychologist), Clinical Research Coordinator.

Materials:

  • Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5) criteria for ADHD.

  • Structured or semi-structured diagnostic interview (e.g., Adult ADHD Clinical Diagnostic Scale (ACDS), Diagnostic Interview for ADHD in Adults (DIVA)).

  • ADHD symptom rating scales (e.g., ADHD Rating Scale-5 (ADHD-RS-5) for children/adolescents, Adult ADHD Investigator Symptom Rating Scale (AISRS) for adults).

  • Clinical Global Impression-Severity (CGI-S) scale.

  • Informed Consent Form.

  • Medical history and physical examination forms.

  • Laboratory testing supplies (as per protocol).

Procedure:

  • Informed Consent: The investigator or qualified designee obtains written informed consent from the participant (and parental consent/child assent for minors) before any study-specific procedures are performed.

  • Comprehensive Clinical Interview:

    • A qualified clinician conducts a thorough diagnostic interview with the participant (and a parent/guardian for minors).

    • The interview should cover:

      • Current ADHD symptoms and their impact on functioning in various settings (home, school, work, social).

      • History of ADHD symptoms in childhood (onset before age 12).

      • Developmental, medical, psychiatric, and family history.

      • Review of current medications and past treatments for ADHD.

  • DSM-5 Diagnosis Confirmation: The clinician confirms that the participant meets the DSM-5 criteria for ADHD.

  • Administration of Rating Scales:

    • The clinician or trained CRC administers the protocol-specified ADHD rating scales to quantify symptom severity (e.g., AISRS, ADHD-RS-5).

    • The clinician completes the CGI-S to assess the overall severity of the participant's condition.

  • Medical Evaluation:

    • A physician conducts a physical examination and reviews the participant's medical history to rule out any medical conditions that could mimic ADHD or be a contraindication for the investigational product.

    • Collect vital signs and perform any protocol-required laboratory tests (e.g., blood count, liver function tests).

  • Inclusion/Exclusion Criteria Verification: The investigator reviews all collected data to confirm that the participant meets all inclusion criteria and none of the exclusion criteria.

  • Randomization: If all criteria are met, the participant is randomized into the study according to the protocol.

  • Documentation: All diagnostic and baseline assessment data are meticulously recorded in the participant's source documents and the electronic data capture (EDC) system.

Mandatory Visualizations

Signaling Pathway of this compound

Centanafadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Blocks NET NET This compound->NET Blocks DAT DAT This compound->DAT Blocks Serotonin_vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Vesicles Dopamine DA Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin->Serotonin_receptor Binds to Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptors Norepinephrine->Norepinephrine_receptor Binds to Dopamine->DAT Reuptake Dopamine_receptor DA Receptors Dopamine->Dopamine_receptor Binds to Neuronal_Signal Modulated Neuronal Signal Serotonin_receptor->Neuronal_Signal Norepinephrine_receptor->Neuronal_Signal Dopamine_receptor->Neuronal_Signal

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Experimental Workflow for Patient Recruitment

Application Notes and Protocols for a Long-Term Safety and Efficacy Study of Centanafadine in Adult ADHD Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults.[1][2][3] Its unique mechanism of action, affecting three key neurotransmitter systems implicated in ADHD, offers a potential new therapeutic option.[3][4] Following the successful completion of short-term, placebo-controlled Phase 3 trials demonstrating efficacy and a generally well-tolerated safety profile, a long-term extension study is crucial to comprehensively evaluate the safety, tolerability, and sustained efficacy of this compound in the management of adult ADHD.[2][5][6]

These application notes provide a detailed framework and protocols for designing and implementing a 52-week, open-label, multicenter, long-term safety and efficacy study of this compound sustained-release (SR) tablets in adults with a primary diagnosis of ADHD.

Mechanism of Action

This compound is a triple reuptake inhibitor with its strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters.[4][7] By blocking the reuptake of these neurotransmitters in the synaptic cleft, this compound increases their availability in the brain, which is thought to be the mechanism by which it alleviates ADHD symptoms.[1][3] The serotonergic component may also contribute to mood regulation, a common comorbidity in adults with ADHD.[4]

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Vesicle Vesicles (DA, NE, 5-HT) DA Dopamine (DA) NE Norepinephrine (NE) HT Serotonin (5-HT) DA_cleft Increased Dopamine DA->DA_cleft NE_cleft Increased Norepinephrine NE->NE_cleft HT_cleft Increased Serotonin HT->HT_cleft DA_cleft->DAT Reuptake DA_R Dopamine Receptors DA_cleft->DA_R NE_cleft->NET Reuptake NE_R Adrenergic Receptors NE_cleft->NE_R HT_cleft->SERT Reuptake HT_R Serotonin Receptors HT_cleft->HT_R Response Improved ADHD Symptoms DA_R->Response NE_R->Response HT_R->Response

Caption: Proposed mechanism of action of this compound in an ADHD neuronal synapse.

Long-Term Study Design: 52-Week Open-Label Extension

This study will be a 52-week, open-label, multicenter extension study to evaluate the long-term safety, tolerability, and efficacy of this compound SR in adults with ADHD who have completed a prior short-term, placebo-controlled study.

Study Objectives

Primary Objective:

  • To evaluate the long-term safety and tolerability of this compound SR 400 mg/day in adults with ADHD.

Secondary Objectives:

  • To assess the maintenance of efficacy of this compound SR 400 mg/day over 52 weeks.

  • To evaluate the effects of long-term treatment on cardiovascular parameters.

  • To monitor for potential psychiatric adverse events, including mood changes and suicidal ideation.

  • To assess the abuse potential of this compound over long-term use.

Study Population

Eligible participants will be adults (18-55 years of age) with a primary diagnosis of ADHD according to DSM-5 criteria who have completed a precedent 6-week, double-blind, placebo-controlled study of this compound. Participants must have demonstrated an adequate response and tolerability to this compound during the initial study, as determined by the investigator.

Study Design Workflow

Screening Screening & Enrollment (from prior study) Baseline Baseline Visit (Week 0) Screening->Baseline Titration Dose Titration (if applicable) Baseline->Titration Maintenance Open-Label Treatment (52 Weeks) Titration->Maintenance FollowUp Follow-up Visit (Week 53) Maintenance->FollowUp Completion Study Completion FollowUp->Completion

Caption: Workflow for the 52-week open-label extension study of this compound.

Data Presentation: Summary of Short-Term Phase 3 Efficacy and Safety Data

The following tables summarize the key findings from the 6-week, placebo-controlled Phase 3 trials of this compound in adults with ADHD. This data provides a baseline for expected outcomes in the long-term study.

Table 1: Summary of Efficacy Results from 6-Week Phase 3 Trials

EndpointPlaceboThis compound 200 mg/dayThis compound 400 mg/day
Mean Change from Baseline in AISRS Total Score -8.1[1][6]-12.1[1][6]-12.5[1][6]
Effect Size vs. Placebo (Study 1) N/A-0.28[2]-0.24[2]
Effect Size vs. Placebo (Study 2) N/A-0.37[2]-0.40[2]
CGI-S Mean Change from Baseline Statistically significant improvement for both doses vs. placebo[2]Statistically significant improvement for both doses vs. placebo[2]Statistically significant improvement for both doses vs. placebo[2]

AISRS: Adult ADHD Investigator Symptom Rating Scale; CGI-S: Clinical Global Impression - Severity

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Adults (Incidence >5%)

Adverse EventPlaceboThis compound 200 mg/dayThis compound 400 mg/day
Decreased Appetite LowIncreased incidence with dose[1]Increased incidence with dose[1]
Headache LowIncreased incidence with dose[1]Increased incidence with dose[1]
Nausea LowMild to moderate[1]Mild to moderate[1]
Dry Mouth LowMild to moderateMild to moderate
Insomnia LowMild to moderateMild to moderate

Experimental Protocols

Efficacy Assessments

Protocol 1: Adult ADHD Investigator Symptom Rating Scale (AISRS)

  • Objective: To assess the severity of ADHD symptoms.

  • Procedure: A semi-structured interview administered by a trained clinician. It consists of 18 items covering inattention and hyperactivity/impulsivity symptoms, rated on a 4-point scale (0=none, 3=severe).

  • Schedule: Administered at baseline (Week 0) and at Weeks 4, 12, 24, 36, and 52.

Protocol 2: Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I)

  • Objective: To provide a clinician's global assessment of the severity of illness and improvement over time.

  • Procedure: The CGI-S is a 7-point scale rating the severity of the patient's illness at the time of assessment. The CGI-I is a 7-point scale rating the patient's improvement since the beginning of treatment.

  • Schedule: Administered at baseline (CGI-S only) and at all subsequent study visits.

Safety Assessments

Protocol 3: Cardiovascular Safety Monitoring

  • Objective: To monitor for potential cardiovascular adverse effects.

  • Procedure:

    • Vital Signs: Seated blood pressure and heart rate will be measured in triplicate at each visit.

    • ECG: A 12-lead electrocardiogram will be performed at baseline, Week 12, Week 24, and Week 52. Any clinically significant abnormalities will be followed up.

  • Schedule: Vital signs at every study visit. ECGs as scheduled.

Protocol 4: Psychiatric Safety Monitoring

  • Objective: To monitor for treatment-emergent psychiatric symptoms.

  • Procedure:

    • Columbia-Suicide Severity Rating Scale (C-SSRS): To assess for suicidal ideation and behavior.

    • Patient Health Questionnaire (PHQ-9): To screen for and monitor the severity of depression.

    • Generalized Anxiety Disorder 7-item (GAD-7): To screen for and monitor the severity of anxiety.

  • Schedule: Administered at baseline and at all subsequent study visits.

Protocol 5: Assessment of Abuse Potential

  • Objective: To monitor for signs of misuse, abuse, or diversion of this compound.

  • Procedure:

    • Clinician-Administered Interview: At each visit, the investigator will ask non-leading questions about the patient's use of the study drug, including whether they have taken more than prescribed, used it to get high, or given it to others.

    • Urine Drug Screen: To be performed at baseline and at the investigator's discretion if diversion or use of other substances is suspected.

  • Schedule: Clinician interview at every study visit. Urine drug screen as needed.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments

Protocol 6: Sparse Pharmacokinetic Sampling

  • Objective: To characterize the long-term pharmacokinetic profile of this compound and its metabolites.

  • Procedure: Blood samples will be collected at pre-specified time points (e.g., trough concentrations) at select study visits. Plasma concentrations of this compound will be determined using a validated bioanalytical method.

  • Schedule: Blood samples to be collected at Week 4, Week 24, and Week 52.

Protocol 7: Pharmacodynamic Assessments

  • Objective: To explore the relationship between this compound exposure and clinical response/adverse events.

  • Procedure: Data from PK sampling will be correlated with efficacy measures (AISRS, CGI) and safety data (vital signs, adverse event reports) to build exposure-response models.

  • Schedule: Data analysis to be conducted at the end of the study.

Data Analysis and Visualization

Logical Relationship of Safety and Efficacy Assessments

cluster_data_collection Data Collection (Visits) cluster_analysis Data Analysis cluster_outcome Study Outcomes Efficacy Efficacy Assessments (AISRS, CGI) Efficacy_Analysis Long-Term Efficacy (Maintenance of Effect) Efficacy->Efficacy_Analysis Safety Safety Assessments (AEs, Vitals, ECG, Labs) Safety_Analysis Long-Term Safety Profile (Incidence of AEs) Safety->Safety_Analysis PK_PD PK/PD Sampling PK_PD_Analysis Exposure-Response Modeling PK_PD->PK_PD_Analysis Benefit_Risk Benefit-Risk Profile of Long-Term this compound Efficacy_Analysis->Benefit_Risk Safety_Analysis->Benefit_Risk PK_PD_Analysis->Benefit_Risk

Caption: Logical flow from data collection to the determination of the long-term benefit-risk profile.

Conclusion

This comprehensive long-term study design will provide critical data on the safety, tolerability, and sustained efficacy of this compound in the management of adult ADHD. The detailed protocols and assessments outlined herein are designed to meet regulatory standards and to thoroughly characterize the long-term therapeutic profile of this novel medication. The findings will be instrumental in informing clinical practice and providing a clearer understanding of the role of this compound in the long-term treatment of adults with ADHD.

References

Application Notes and Protocols: Placebo-Controlled Trial Design for Assessing Centanafadine in Children with ADHD

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the design and protocols for conducting a placebo-controlled clinical trial to evaluate the efficacy and safety of centanafadine in children and adolescents with Attention-Deficit/Hyperactivity Disorder (ADHD).

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder in childhood, affecting an estimated six million children and adolescents in the U.S.[1]. This compound is an investigational, first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) being developed as a non-stimulant treatment for ADHD in children, adolescents, and adults[2][3][4]. Its mechanism of action involves inhibiting the reuptake of these three key neurotransmitters implicated in ADHD pathophysiology[5][6][7][8]. Recent Phase 3 clinical trials have demonstrated the efficacy and tolerability of once-daily extended-release this compound in pediatric populations[1][2][9].

These notes are intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of new therapeutic agents for ADHD.

Data Presentation

The following tables summarize the quantitative data from pivotal Phase 3, randomized, double-blind, placebo-controlled trials of this compound in children (ages 6-12) and adolescents (ages 13-17) with ADHD.

Table 1: Efficacy of this compound in Children (6-12 years) with ADHD at Week 6
Outcome MeasureHigh-Dose this compound (n=162)Low-Dose this compound (n=154)Placebo (n=164)p-value (High-Dose vs. Placebo)
Mean Change from Baseline in ADHD-RS-5 Total Score -16.3 (SE, 1.2)-13.5 (SE, 1.2)-10.8 (SE, 1.2)< .001[9]
ADHD-RS-5 Response Rate (≥18-point reduction) 34%Not Reported23%< .05[9]
Table 2: Efficacy of this compound in Adolescents (13-17 years) with ADHD at Week 6
Outcome MeasureHigh-Dose this compound (328.8 mg)Low-Dose this compound (164.4 mg)Placebop-value (High-Dose vs. Placebo)
Mean Change from Baseline in ADHD-RS-5 Total Score -18.50Not Statistically Significant-14.15.0006[5]
ADHD-RS-5 Response Rate (≥18-point improvement) ~50%Not ReportedNot ReportedNot Reported[3]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in Children (6-12 years)
Adverse EventHigh-Dose this compound (n=157)Low-Dose this compound (n=147)Placebo (n=153)
Any TEAE39%[9]35%[9]25%[9]
Decreased Appetite5%[9]Not ReportedNot Reported
Rash3%[9]Not ReportedNot Reported
Vomiting3%[9]Not ReportedNot Reported
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in Adolescents (13-17 years)
Adverse Event (≥5% in any group)High-Dose this compoundLow-Dose this compoundPlacebo
Decreased AppetiteReported[10]Reported[10]Reported[10]
NauseaReported[10]Reported[10]Reported[10]
HeadacheReported[10]Reported[10]Reported[10]
RashReported[10]Reported[10]Reported[10]

Experimental Protocols

This section outlines the detailed methodologies for a 6-week, multicenter, randomized, double-blind, placebo-controlled, three-arm, fixed-dose trial.

Participant Eligibility

Inclusion Criteria:

  • Males and females aged 6 to 12 years (inclusive) or adolescents aged 13 to 17 years (inclusive)[2][11].

  • A primary diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5), confirmed with the Mini International Neuropsychiatric Interview for Children and Adolescents (MINI-KID)[2][11].

  • A minimum total score of ≥ 28 on the ADHD Rating Scale, Version 5 (ADHD-RS-5) at baseline[11].

  • A score of 4 or higher on the Clinical Global Impression of Severity (CGI-S-ADHD) scale at baseline[11].

  • For children aged 4 or 5, failure of adequate psychotherapy or, in the investigator's opinion, a severity that requires pharmacotherapy without prior psychotherapy[11].

Exclusion Criteria:

  • Exclusion criteria would typically include, but are not limited to, a history of certain psychiatric or medical conditions, use of prohibited medications, and known hypersensitivity to the study drug.

Study Design and Randomization

The trial follows a parallel-group design where participants are randomized to one of three arms:

  • Low-dose this compound

  • High-dose this compound

  • Placebo

Randomization is conducted in a 1:1:1 ratio. Both participants and study personnel are blinded to the treatment allocation.

Dosing and Administration
  • Children (6-12 years): Weight-based dosing for both low and high-dose arms[4][9].

  • Adolescents (13-17 years): Fixed doses of 164.4 mg (low dose) and 328.8 mg (high dose) administered once daily[5][10].

  • The medication is administered as an extended-release oral formulation[9].

  • No dose titration is performed during the 6-week treatment period[10].

Assessments and Endpoints

Primary Efficacy Endpoint:

  • The change from baseline in the ADHD-RS-5 total score at Week 6[2][4].

Secondary Efficacy Endpoints:

  • Change from baseline in the Clinical Global Impression of Severity (CGI-S-ADHD) score.

  • Change from baseline in the Conners 3-Parent Short Form content scales to assess inattention, hyperactivity/impulsivity, and executive functioning[9].

Safety and Tolerability Assessments:

  • Monitoring and recording of all treatment-emergent adverse events (TEAEs).

  • Physical examinations, vital signs, and laboratory tests.

Assessment Schedule
  • Screening Period: Confirmation of diagnosis and eligibility criteria.

  • Baseline (Week 0): Pre-randomization assessments, including ADHD-RS-5 and CGI-S-ADHD.

  • Weekly Visits (Weeks 1-6): Efficacy and safety assessments. The ADHD-RS-5 is administered at each weekly visit to track symptom changes over time[12].

  • End of Study (Week 6): Final efficacy and safety assessments.

Statistical Analysis

The primary efficacy analysis is performed on the intent-to-treat (ITT) population, which includes all randomized participants who have received at least one dose of the study drug. The change from baseline in the ADHD-RS-5 total score is analyzed using a mixed model for repeated measures (MMRM).

Visualizations

Signaling Pathway

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE Increased Synaptic Norepinephrine DA Increased Synaptic Dopamine SER Increased Synaptic Serotonin Improved_Symptoms Amelioration of ADHD Symptoms NE->Improved_Symptoms DA->Improved_Symptoms SER->Improved_Symptoms ADHD_Symptoms ADHD Symptoms (Inattention, Hyperactivity, Impulsivity)

Caption: Mechanism of action of this compound in ADHD.

Experimental Workflow

cluster_treatment 6-Week Double-Blind Treatment Period Screening Screening (Inclusion/Exclusion Criteria, DSM-5 Diagnosis, MINI-KID) Baseline Baseline Assessment (ADHD-RS-5 ≥ 28, CGI-S-ADHD ≥ 4) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization LowDose Low-Dose This compound Randomization->LowDose HighDose High-Dose This compound Randomization->HighDose Placebo Placebo Randomization->Placebo WeeklyAssessments_Low Weekly Assessments (ADHD-RS-5, Safety) LowDose->WeeklyAssessments_Low WeeklyAssessments_High Weekly Assessments (ADHD-RS-5, Safety) HighDose->WeeklyAssessments_High WeeklyAssessments_Placebo Weekly Assessments (ADHD-RS-5, Safety) Placebo->WeeklyAssessments_Placebo Endpoint Primary Endpoint Analysis (Change in ADHD-RS-5 at Week 6) WeeklyAssessments_Low->Endpoint WeeklyAssessments_High->Endpoint WeeklyAssessments_Placebo->Endpoint

References

Topic: Statistical Analysis Plan for Pooled Data from Multiple Centanafadine Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Centanafadine is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Pooling data from multiple, methodologically similar clinical trials is a standard practice to increase statistical power and provide a more robust and precise estimate of a drug's efficacy and safety profile. This document outlines a detailed statistical analysis plan (SAP) for the integrated analysis of pooled data from two pivotal Phase 3 clinical trials of this compound in adults with ADHD. It includes protocols for efficacy and safety analyses, data presentation standards, and methodologies for key clinical assessments.

This compound Mechanism of Action

This compound is a non-stimulant medication that functions as a triple reuptake inhibitor. It has the strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters. By blocking these reuptake proteins on the presynaptic neuron, this compound increases the synaptic concentration of all three neurotransmitters, which are known to play a crucial role in regulating attention, mood, and behavior. The inhibitory potency (IC50) ratio for norepinephrine, dopamine, and serotonin reuptake is approximately 1:6:14, respectively.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NE Norepinephrine NET NET NE->NET reuptake DA Dopamine DAT DAT DA->DAT reuptake SE Serotonin SERT SERT SE->SERT reuptake Increased_NE Increased NE Increased_DA Increased DA Increased_SE Increased 5-HT CTN This compound CTN->NET blocks CTN->DAT blocks CTN->SERT blocks Receptors Receptors Increased_NE->Receptors Increased_DA->Receptors Increased_SE->Receptors

Caption: this compound's triple reuptake inhibitor mechanism of action.

Data Sources and Pooling Strategy

This SAP applies to the pooled analysis of two identically designed, randomized, double-blind, multicenter, placebo-controlled Phase 3 studies. The primary objective of pooling is to generate a more precise estimate of the treatment effect of this compound in adults with ADHD.

Table 1: Characteristics of Included Phase 3 Trials

CharacteristicStudy 1Study 2
Patient Population Adults (18-55 years) with ADHDAdults (18-55 years) with ADHD
Design Randomized, Double-Blind, Placebo-ControlledRandomized, Double-Blind, Placebo-Controlled
Treatment Duration 42 Days (6 Weeks)42 Days (6 Weeks)
Treatment Arms This compound 200 mg/daythis compound 400 mg/dayPlaceboThis compound 200 mg/daythis compound 400 mg/dayPlacebo
Primary Endpoint Change from Baseline in AISRS Total Score at Day 42Change from Baseline in AISRS Total Score at Day 42
Key Secondary Endpoint Change from Baseline in CGI-S Score at Day 42Change from Baseline in CGI-S Score at Day 42

Analysis Workflow and Populations

Patient-level data from both trials will be standardized and pooled. Efficacy analyses will be conducted primarily on the Intent-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug. Safety analyses will be conducted on the Safety Population, defined identically.

cluster_data Data Collection & Pooling cluster_analysis Analysis Execution Study1 Phase 3, Study 1 Data Pool Standardize & Pool Patient-Level Data Study1->Pool Study2 Phase 3, Study 2 Data Study2->Pool Pop Define Analysis Populations (ITT, Safety) Pool->Pop Efficacy Primary & Secondary Efficacy Analyses Pop->Efficacy Safety Integrated Safety Analysis Pop->Safety Report Generate Pooled Clinical Study Report Efficacy->Report Safety->Report

Caption: High-level workflow for the pooled data analysis.

Baseline Demographics and Clinical Characteristics

A summary of baseline demographics and disease characteristics for the pooled population will be presented to assess comparability between treatment arms.

Table 2: Pooled Baseline Demographics and Characteristics

CharacteristicThis compound 200 mg/dayThis compound 400 mg/dayPlaceboTotal Pooled (N=859)
Number of Patients (n) 294292290876
Mean Age (years) 35 (mean)35 (mean)35 (mean)35 (mean)
Gender (% Male) 52%52%52%52%
Race (% White) 80.3%80.3%80.3%80.3%
Mean Baseline AISRS Total Score ~38.8~38.8~38.838.8
Mean Baseline CGI-S Score Moderate-SevereModerate-SevereModerate-SevereModerate-Severe
Note: Discrepancy in total N exists between sources. The pooled analysis source reports N=859, while summing individual trial arms gives N=876.

Statistical Analysis Protocols

Efficacy Analysis Protocol

Primary Endpoint: The primary efficacy endpoint is the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at Day 42 (Week 6).

Statistical Model: The primary analysis will be performed using a mixed model for repeated measures (MMRM). This model is robust for handling missing data under the missing at random (MAR) assumption.

  • Model Components:

    • Dependent Variable: Change from baseline in AISRS total score.

    • Fixed Effects: Treatment group, study, visit, treatment-by-visit interaction, and baseline AISRS total score as a covariate.

    • Random Effect: Patient.

    • Covariance Structure: An unstructured covariance matrix will be used to model the within-patient correlation.

cluster_model MMRM for Primary Efficacy Endpoint Response Change from Baseline AISRS Score Fixed Fixed Effects Random Random Effect Covariate Covariate Treatment Treatment Fixed->Treatment Visit Visit Fixed->Visit Interaction Treatment x Visit Fixed->Interaction Study Study Fixed->Study Patient Patient Random->Patient Baseline Baseline AISRS Covariate->Baseline

Troubleshooting & Optimization

Managing common treatment-emergent adverse events of centanafadine like decreased appetite and nausea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing common treatment-emergent adverse events (TEAEs) associated with centanafadine, specifically decreased appetite and nausea. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it lead to decreased appetite and nausea?

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[1] It has the strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters.[2] The modulation of these neurotransmitters in the central nervous system is believed to be the primary reason for its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD). However, these same neurochemical changes can also influence appetite and induce nausea. Increased levels of norepinephrine and dopamine, in particular, are known to play a role in appetite suppression. The serotonergic activity may also contribute to gastrointestinal side effects, including nausea.

Q2: How common are decreased appetite and nausea as side effects of this compound in clinical trials?

Decreased appetite and nausea are among the most frequently reported TEAEs in clinical trials for this compound across different age groups, although they are generally considered to be of mild to moderate severity.[3][4][5][6]

Q3: Are there any general recommendations for managing decreased appetite and nausea when working with this compound in a research setting?

Yes, based on general clinical practice for similar medications, the following strategies can be considered:

  • Administration with Food: Administering this compound with a meal may help to reduce the incidence and severity of nausea.[7]

  • Dose Titration: Initiating treatment with a lower dose and gradually titrating upwards may improve tolerability and minimize initial side effects. In a 52-week open-label study, participants started on a lower dose before up-titrating to the target dose.[8]

  • Monitoring: Regular monitoring of body weight and nutritional intake is crucial, especially in preclinical models and clinical trial participants.

  • Dietary Adjustments: For subjects experiencing decreased appetite, providing nutrient-dense and calorie-rich food options can be beneficial.[9] Planning for a larger meal when the medication's effects are wearing off can also be a useful strategy.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Significant Weight Loss in Animal Models This compound-induced appetite suppression.1. Ensure ad libitum access to a highly palatable, high-calorie diet. 2. Monitor food and water intake daily. 3. Consider a dose reduction if weight loss is persistent and exceeds acceptable limits for the study protocol. 4. Schedule feeding times to coincide with the trough of the drug's effect if possible.
High Incidence of Emesis in Preclinical Studies Gastrointestinal irritation or central nervous system effects of this compound.1. Administer the compound with a small amount of food. 2. Evaluate different formulations or vehicles for administration. 3. Consider a slower dose escalation schedule.
Participant-reported Nausea in Clinical Trials Common TEAE of this compound.1. Advise participants to take the investigational product with food.[7][10] 2. Assess the timing of nausea in relation to dosing. 3. If nausea is severe or persistent, a dose adjustment as per the clinical trial protocol may be warranted.
Difficulty in Maintaining Blinding Due to Appetite Changes The noticeable effect of the active drug compared to placebo.1. Utilize active placebos that may mimic some minor side effects to a lesser degree. 2. Ensure that study personnel interacting with participants are well-trained to avoid unblinding conversations. 3. Collect data on appetite changes systematically in both active and placebo groups to assess the extent of the effect.

Quantitative Data Summary

The following tables summarize the incidence of decreased appetite and nausea in various clinical trials of this compound.

Table 1: Incidence of Decreased Appetite and Nausea in Adult ADHD Clinical Trials

StudyTreatment GroupDoseIncidence of Decreased AppetiteIncidence of Nausea
Phase 2 Studies[3][6]This compound-SR400 mg/day16%13%
Phase 2 Studies[3]This compound-SR800 mg/day60%60%
Phase 3, Study 1[5]This compound200 mg/day5.1%1.7%
Phase 3, Study 1[5]This compound400 mg/day6.5%5.5%
Phase 3, Study 1[5]PlaceboN/A1.7%1.4%
52-Week Open-Label Study[8]This compound SR400 mg/day6.1% (treatment-related)7.7%

Table 2: Incidence of Decreased Appetite and Nausea in Pediatric and Adolescent ADHD Clinical Trials

Study PopulationTreatment GroupDoseIncidence of Decreased AppetiteIncidence of Nausea/Vomiting
Adolescents (13-17 years)[8]This compound328.8 mgMost common TEAE (exact % not specified)Most common TEAE (exact % not specified)
Children (6-12 years)[3][11][12]High-Dose this compoundWeight-based5% (overall)3% (vomiting)
Pooled Analysis (Children & Adolescents)[13]This compoundHigh and Low Dose>2% and more frequent than placebo>2% and more frequent than placebo

Experimental Protocols

Detailed methodologies for the management of adverse events are not typically published in clinical trial results. However, the protocols for the assessment of safety and tolerability are well-defined.

Protocol: Assessment of Treatment-Emergent Adverse Events in this compound Clinical Trials

  • Objective: To monitor and record all adverse events (AEs) experienced by participants during the clinical trial to assess the safety and tolerability of this compound.

  • Methodology:

    • AE Monitoring: At each study visit, participants are questioned about any new or worsening medical conditions since the last visit. This is typically done through open-ended, non-leading questions (e.g., "Have you had any health problems since your last visit?").[8]

    • AE Documentation: All reported AEs are recorded in the participant's electronic case report form (eCRF). The documentation includes:

      • A description of the event.

      • The date and time of onset and resolution.

      • The severity of the event (e.g., mild, moderate, severe).

      • The investigator's assessment of the relationship between the AE and the investigational product (e.g., not related, possibly related, probably related, definitely related).

      • Any action taken in response to the AE (e.g., dose adjustment, concomitant medication).

    • Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate), weight, and clinical laboratory tests (hematology, serum chemistry, and urinalysis) are conducted at specified intervals throughout the trial to identify any potential safety signals.[8]

    • Standardized Scales: Specific rating scales, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), are used to monitor for specific potential adverse events.[3][8]

Visualizations

Centanafadine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE Norepinephrine NET->NE DA Dopamine DAT->DA SE Serotonin SERT->SE Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors DA->Postsynaptic_Receptors SE->Postsynaptic_Receptors

Caption: A logical workflow for managing decreased appetite in a research setting.

References

Optimizing centanafadine dosage to maximize efficacy and minimize side effects in adolescents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with centanafadine in adolescent populations. The information is designed to address specific issues that may be encountered during experimental and clinical research.

Troubleshooting Guides

This section provides guidance on how to manage and troubleshoot common issues that may arise during clinical trials with adolescent participants.

Question: How should we manage participants who report decreased appetite?

Answer: Decreased appetite is a commonly reported side effect.[1][2][3] Management and troubleshooting should involve:

  • Monitoring: Regularly monitor the participant's weight, height (plotted on a growth chart), and caloric intake.

  • Dietary Counseling: Provide guidance on consuming nutrient-dense foods and smaller, more frequent meals.

  • Dose Adjustment: If weight loss is significant or persistent, consider a dose reduction or temporary discontinuation of the study drug, as per protocol guidelines.

  • Differential Diagnosis: Rule out other potential causes of decreased appetite, such as comorbid gastrointestinal issues or mood disorders.

Question: What steps should be taken if a participant develops a rash?

Answer: Rash has been observed as a treatment-emergent adverse event.[1][2][3] A systematic approach is crucial:

  • Initial Assessment: Characterize the rash (e.g., morphology, distribution, severity) and assess for any systemic symptoms (e.g., fever, mucosal involvement).

  • Dermatology Consultation: For any persistent or concerning rash, a consultation with a dermatologist is recommended.

  • Causality Assessment: Evaluate the likelihood that the rash is drug-related. Consider the timing of onset and the resolution upon dechallenge.

  • Study Drug Discontinuation: In cases of severe or potentially life-threatening rashes (e.g., suspected Stevens-Johnson syndrome), the study drug should be immediately discontinued.

Question: How can we address reports of nausea and vomiting?

Answer: Nausea is a frequently reported side effect.[1][2][3] The following steps can be taken:

  • Administration with Food: Advise participants to take this compound with a meal to potentially reduce gastrointestinal upset.

  • Hydration: Encourage adequate fluid intake to prevent dehydration, especially if vomiting occurs.

  • Symptomatic Treatment: Consider the use of antiemetics if nausea is persistent and distressing, in accordance with the study protocol.

  • Dose Titration: If the protocol allows, a slower dose titration at the beginning of treatment may help to mitigate nausea.

Question: What is the appropriate course of action for a participant experiencing headaches?

Answer: Headaches are a common adverse event.[1][2] Management strategies include:

  • Analgesics: Simple analgesics (e.g., acetaminophen, ibuprofen) may be used for symptomatic relief, as permitted by the study protocol.

  • Hydration and Rest: Ensure the participant is well-hydrated and getting adequate rest.

  • Monitoring: Monitor the frequency, severity, and characteristics of the headaches.

  • Neurological Evaluation: If headaches are severe, persistent, or accompanied by other neurological symptoms, a neurological evaluation should be considered to rule out other underlying causes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and interpretation of studies involving this compound in adolescents.

Question: What are the key efficacy endpoints to consider in a clinical trial of this compound for adolescent ADHD?

Answer: The primary efficacy endpoint in recent phase 3 trials was the change from baseline in the ADHD Rating Scale, version 5 (ADHD-RS-5) total score.[1][4] The ADHD-RS-5 is a standardized instrument for assessing the severity of ADHD symptoms.[5]

Question: Which dosages of this compound have been studied in adolescents, and what were the findings?

Answer: In a key randomized clinical trial, adolescents (aged 13-17) were administered once-daily doses of 164.4 mg and 328.8 mg of this compound.[1][4] The 328.8 mg dose demonstrated a statistically significant improvement in ADHD symptoms compared to placebo, while the 164.4 mg dose did not meet the primary endpoint.[1][2][4]

Question: What is the known mechanism of action of this compound?

Answer: this compound is a norepinephrine, dopamine, and serotonin reuptake inhibitor.[1][2][6] Its therapeutic effect in ADHD is believed to be mediated by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability.[2][7]

Question: What are the most common side effects observed with this compound in adolescents?

Answer: The most frequently reported treatment-emergent adverse events in adolescents include decreased appetite, nausea, headache, and rash.[1][2][3] Most of these side effects were reported to be of mild to moderate severity.[1][4]

Data Presentation

Table 1: Efficacy of this compound in Adolescents with ADHD (Change from Baseline in ADHD-RS-5 Total Score at Week 6)

Treatment GroupMean Change from Baseline (Standard Error)p-value vs. Placebo
This compound 328.8 mg-18.50 (0.93)0.0006
This compound 164.4 mg-Not Met
Placebo-14.15 (0.93)-

Data from a randomized, double-blind, placebo-controlled trial in adolescents aged 13-17.[1][4]

Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Adolescents

Adverse EventThis compound 328.8 mg (n=151)This compound 164.4 mg (n=153)Placebo (n=147)
Decreased Appetite≥5%≥5%<5%
Nausea≥5%≥5%<5%
Headache≥5%≥5%<5%
Rash≥5%≥5%<5%
Overall TEAEs 50.3% 31.4% 23.8%

Data represents the percentage of participants experiencing the adverse event.[1][4]

Experimental Protocols

Protocol 1: Administration and Scoring of the ADHD Rating Scale, Version 5 (ADHD-RS-5)

  • Objective: To assess the severity of ADHD symptoms at baseline and subsequent study visits.

  • Procedure: The ADHD-RS-5 is an 18-item scale that corresponds to the 18 diagnostic criteria for ADHD in the DSM-5. Each item is rated on a 4-point Likert scale (0=never or rarely, 1=sometimes, 2=often, 3=very often) based on the frequency of the behavior over the preceding 6 months. The scale should be completed by a trained clinician based on an interview with the adolescent and their parent/guardian.

  • Scoring: The total score is the sum of the scores for all 18 items, ranging from 0 to 54. Higher scores indicate greater symptom severity.

Mandatory Visualizations

Centanafadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits SERT SERT This compound->SERT Inhibits NE_cleft Norepinephrine DA_cleft Dopamine 5-HT_cleft Serotonin NE NE->NET Reuptake DA DA->DAT Reuptake 5-HT 5-HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE_cleft->Postsynaptic_Receptors DA_cleft->Postsynaptic_Receptors 5-HT_cleft->Postsynaptic_Receptors

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (ADHD-RS-5, Vitals, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound (e.g., 328.8 mg) Randomization->Treatment_A Treatment_B Placebo Randomization->Treatment_B Follow_up Follow-up Visits (Weekly/Bi-weekly) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint End of Study Assessment (Week 6) Follow_up->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized workflow for a randomized controlled trial of this compound.

References

Navigating Dermatological Events in Centanafadine Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on mitigating the risk of rash associated with centanafadine treatment during pre-clinical and clinical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in managing dermatological adverse events.

Troubleshooting Guide: Managing Rash in Experimental Settings

This section addresses specific issues that may arise during your experiments with this compound.

Question: A subject in our study has developed a mild, localized rash after initiating this compound. What are the immediate steps?

Answer:

  • Document and Characterize the Rash: Immediately document the characteristics of the rash, including its location, morphology (e.g., macular, papular), size, and any associated symptoms like itching (pruritus) or pain. Photography is highly recommended for accurate tracking.

  • Review Concomitant Medications: Assess if any new medications, including over-the-counter products or supplements, were introduced around the same time as this compound to rule out other potential causes.

  • Symptomatic Relief: For mild, localized rashes, topical corticosteroids (e.g., hydrocortisone cream) can be considered to reduce inflammation and itching.[1] Oral antihistamines may also be effective in managing pruritus.[1]

  • Continue this compound with Close Monitoring: In cases of mild, non-spreading rashes, it may be possible to continue treatment while closely monitoring the subject.[1] The decision to continue should be based on a careful risk-benefit assessment.

  • Educate the Subject: Instruct the subject to report any worsening of the rash, spreading to other areas, or the development of new symptoms immediately.

Question: The rash on a subject has progressed from mild to moderate, covering a larger surface area. What is the recommended course of action?

Answer:

  • Discontinuation of this compound: For moderate or spreading rashes, discontinuation of this compound is the primary and most crucial step.[1][2]

  • Medical Evaluation: The subject should be evaluated by a qualified healthcare professional, preferably a dermatologist, to confirm the diagnosis and rule out other causes.

  • Pharmacological Intervention:

    • Topical Corticosteroids: Continue or initiate the use of topical corticosteroids.

    • Oral Antihistamines: First-generation antihistamines can be used for symptomatic relief of itching.[1]

    • Systemic Corticosteroids: For more severe or persistent cases, a short course of oral corticosteroids (e.g., prednisone) may be necessary to control the inflammation.[3]

  • Follow-up: Closely monitor the subject until the rash resolves. Document the entire course of the event and its management in the study records.

Question: A subject is presenting with a severe rash accompanied by systemic symptoms (e.g., fever, blistering, mucosal involvement). What is the emergency protocol?

Answer:

  • Immediate Discontinuation of this compound: Stop this compound treatment immediately.

  • Emergency Medical Care: This is a medical emergency. The subject must be referred for immediate medical evaluation at an appropriate healthcare facility. Severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN), are rare but life-threatening and require specialized care.[1]

  • Do Not Rechallenge: Under no circumstances should the subject be re-exposed to this compound if a severe rash has occurred.[3]

  • Reporting: Report the serious adverse event to the institutional review board (IRB) and the study sponsor in accordance with regulatory requirements.

Quantitative Data on Rash Incidence in this compound Clinical Trials

The following table summarizes the incidence of rash as a treatment-emergent adverse event (TEAE) in various clinical trials of this compound.

Patient Population Study Phase This compound Dose Incidence of Rash (%) Placebo Incidence (%) Notes Source
Children (6-12 years) Phase 3Low-Dose & High-Dose (pooled)3% (14/457 participants)Not explicitly stated for rash alone, but overall TEAEs were 25% in the placebo group.Most rash events were mild to moderate in severity.[4][5]
Adolescents (13-17 years) Phase 3 (NCT05257265)164.4 mg and 328.8 mgRash was among the most common TEAEs (≥5% in any group).TEAEs occurred in 23.8% of the placebo group.Most TEAEs were of mild or moderate severity.[5]
Adults Phase 3 (NCT03605680 & NCT03605836)200 mg/d and 400 mg/d1.1% (10/876 participants) discontinued due to rash.Not explicitly stated for rash alone, but 1.4% of the placebo group discontinued due to any TEAE.Similar rates of rash as observed in pediatric trials. Two severe cases (one rash, one maculopapular rash) were reported but not considered serious.[6]
Adults (Long-term Safety) Open-Label400 mg/dNot explicitly stated, but TEAEs leading to discontinuation occurred in 12.3% of participants.N/AStudy duration was 52 weeks.[7][8]

Experimental Protocols

Protocol for Monitoring and Management of Dermatological Adverse Events:

This protocol is adapted from general guidelines for the management of drug-induced rashes in a clinical trial setting.

  • Baseline Assessment:

    • At screening, obtain a detailed dermatological history, including any prior drug allergies or skin conditions.

    • Perform a baseline skin examination and document any existing skin findings.

  • Ongoing Monitoring:

    • At each study visit, conduct a visual skin assessment.

    • Inquire about any new or worsening skin-related symptoms, such as itching, redness, or rash.

    • All dermatological findings should be documented as adverse events, with details on onset, duration, severity, and relationship to the study drug.

  • Severity Grading:

    • Utilize a standardized grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of the rash (Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe, Grade 4: Life-threatening).

  • Management Algorithm:

    • Grade 1 (Mild):

      • Continue this compound with increased monitoring.

      • Consider topical antipruritics or corticosteroids.

    • Grade 2 (Moderate):

      • Interrupt this compound treatment.

      • Initiate topical corticosteroids and/or oral antihistamines.

      • Consider a short course of oral corticosteroids if symptoms are persistent.

      • Once the rash resolves to Grade 1 or baseline, consider reinitiating this compound at a lower dose or with closer observation.

    • Grade 3 (Severe) or Grade 4 (Life-threatening):

      • Permanently discontinue this compound.

      • Provide immediate medical intervention, which may include hospitalization and consultation with a dermatologist.

      • Do not rechallenge with the study drug.

  • Reporting:

    • All adverse events must be reported to the study sponsor and the IRB according to the study protocol and regulatory requirements.

    • Serious adverse events must be reported expeditiously.

Visualizations

Potential Signaling Pathway for this compound-Induced Rash This compound This compound Administration Immune_System Immune System Activation (Hypersensitivity Reaction) This compound->Immune_System Cytokine_Release Release of Inflammatory Cytokines and Histamine Immune_System->Cytokine_Release Skin_Inflammation Skin Inflammation Cytokine_Release->Skin_Inflammation Rash Clinical Manifestation: Rash (e.g., maculopapular eruption) Skin_Inflammation->Rash

Caption: Potential mechanism of this compound-induced rash.

Troubleshooting Workflow for this compound-Associated Rash Start Rash Observed Assess_Severity Assess Severity (Mild, Moderate, Severe) Start->Assess_Severity Mild_Rash Mild Rash Assess_Severity->Mild_Rash Mild Moderate_Rash Moderate Rash Assess_Severity->Moderate_Rash Moderate Severe_Rash Severe Rash Assess_Severity->Severe_Rash Severe Continue_Treatment Continue this compound with Close Monitoring Mild_Rash->Continue_Treatment Discontinue Discontinue this compound Moderate_Rash->Discontinue Severe_Rash->Discontinue Topical_Treatment Consider Topical Corticosteroids/Antihistamines Continue_Treatment->Topical_Treatment Resolved Rash Resolves Topical_Treatment->Resolved Medical_Evaluation Seek Medical Evaluation Discontinue->Medical_Evaluation Emergency_Care Immediate Emergency Care Discontinue->Emergency_Care Systemic_Treatment Consider Systemic Corticosteroids Medical_Evaluation->Systemic_Treatment Systemic_Treatment->Resolved

References

Technical Support Center: Investigating the Impact of Food on the Pharmacokinetics of Centanafadine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the impact of food on the pharmacokinetics of centanafadine. While specific data from the clinical trial investigating the food effect of this compound (NCT02827513) are not publicly available, this resource offers standardized protocols, troubleshooting advice, and frequently asked questions based on FDA guidelines for conducting food-effect bioavailability studies.[1][2][3][4]

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
High variability in pharmacokinetic (PK) data Subject non-compliance with fasting/feeding protocols.Reinforce protocol adherence with clear instructions and supervised meal consumption.
Inconsistent sample collection or processing times.Standardize all procedures and document any deviations meticulously.
Biological variability among subjects.Ensure a sufficient number of subjects are enrolled to achieve adequate statistical power.[1]
Unexpectedly low bioavailability in the fed state Drug chelation with food components.Analyze the composition of the test meal for potential interactions. Consider testing with different meal compositions.[5]
Increased first-pass metabolism.Investigate potential induction of metabolic enzymes by food components.
Delayed Tmax in the fed state Delayed gastric emptying caused by the high-fat meal.This is an expected physiological response to a high-fat meal.[6][7] Ensure the sampling schedule is long enough to capture the true Cmax.
Difficulty in establishing bioequivalence The 90% confidence interval for the ratio of geometric means for AUC or Cmax falls outside the 80-125% range.[1]Re-evaluate the formulation and consider whether a reformulation is necessary to minimize the food effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a food effect study for a drug like this compound?

A food effect bioavailability study is conducted to assess the impact of food on the rate and extent of absorption of a drug.[1] The results are crucial for determining dosing instructions, such as whether the drug should be taken with or without food, to ensure optimal efficacy and safety.[2][8]

Q2: Why is a high-fat, high-calorie meal typically used in these studies?

A high-fat (approximately 50% of total caloric content) and high-calorie (approximately 800 to 1000 calories) meal is recommended by the FDA as it is expected to have the most significant impact on gastrointestinal physiology, such as delaying gastric emptying and increasing bile secretion.[1][6][7] This represents a "worst-case scenario" for food effects.

Q3: What are the key pharmacokinetic parameters to analyze in a food effect study?

The primary pharmacokinetic parameters to evaluate are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[1]

Q4: How is the absence of a food effect determined?

An absence of a food effect is generally concluded if the 90% confidence interval for the ratio of the geometric means of AUC and Cmax for the fed versus fasted state falls entirely within the bioequivalence limits of 80-125%.[1]

Q5: What is the known mechanism of action for this compound?

This compound is a serotonin-norepinephrine-dopamine triple reuptake inhibitor.[9][10] It has the highest affinity for norepinephrine transporters, followed by dopamine and serotonin transporters.[9][11]

Experimental Protocols

Below is a detailed methodology for a typical food effect study, based on FDA guidelines.

Study Design:

A randomized, open-label, single-dose, two-period, two-sequence crossover study is recommended.[1][8]

  • Subjects: Healthy adult volunteers.

  • Treatments:

    • Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): A single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal.

  • Washout Period: An adequate washout period should separate the two treatment periods to ensure the drug is completely eliminated from the body before the next treatment.

Dosing and Meal Protocol:

  • Fasted State: Subjects fast overnight for at least 10 hours before receiving a single dose of this compound with 240 mL of water. No food is allowed for at least 4 hours post-dose.[1][8]

  • Fed State: After an overnight fast of at least 10 hours, subjects begin consuming a standardized high-fat, high-calorie meal 30 minutes before dosing. The meal should be consumed within 30 minutes. The this compound dose is then administered with 240 mL of water.[1]

Blood Sampling:

Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of this compound. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases, including the Cmax.

Pharmacokinetic Analysis:

Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data for each subject under both fed and fasted conditions. Statistical analysis is then performed to compare these parameters between the two states.

Data Presentation

The following table provides a hypothetical summary of pharmacokinetic data from a food effect study to illustrate how the results would be presented.

Pharmacokinetic ParameterFasted State (Mean ± SD)Fed State (Mean ± SD)Geometric Mean Ratio (Fed/Fasted) %90% Confidence Interval
AUC0-t (ng·h/mL) 1500 ± 3001650 ± 350110102 - 118
AUC0-∞ (ng·h/mL) 1550 ± 3101700 ± 360110102 - 118
Cmax (ng/mL) 200 ± 50180 ± 459082 - 99
Tmax (h) 2.0 ± 0.54.0 ± 1.0N/AN/A

Note: This table contains hypothetical data for illustrative purposes only.

Visualizations

Experimental Workflow for a Food Effect Study

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_seq1_p1 Sequence 1 cluster_seq2_p1 Sequence 2 cluster_period2 Period 2 (Crossover) cluster_seq1_p2 Sequence 1 cluster_seq2_p2 Sequence 2 cluster_analysis Data Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_rand Randomization to Sequence 1 or 2 s3->p1_rand seq1_p1_fast Overnight Fast (10h) p1_rand->seq1_p1_fast seq2_p1_fast Overnight Fast (10h) p1_rand->seq2_p1_fast seq1_p1_dose Administer this compound (Fasted) seq1_p1_fast->seq1_p1_dose seq1_p1_sample Serial Blood Sampling seq1_p1_dose->seq1_p1_sample washout Washout Period seq1_p1_sample->washout seq2_p1_meal High-Fat Meal seq2_p1_fast->seq2_p1_meal seq2_p1_dose Administer this compound (Fed) seq2_p1_meal->seq2_p1_dose seq2_p1_sample Serial Blood Sampling seq2_p1_dose->seq2_p1_sample seq2_p1_sample->washout seq1_p2_fast Overnight Fast (10h) washout->seq1_p2_fast seq2_p2_fast Overnight Fast (10h) washout->seq2_p2_fast seq1_p2_meal High-Fat Meal seq1_p2_fast->seq1_p2_meal seq1_p2_dose Administer this compound (Fed) seq1_p2_meal->seq1_p2_dose seq1_p2_sample Serial Blood Sampling seq1_p2_dose->seq1_p2_sample a1 Pharmacokinetic Analysis (AUC, Cmax, Tmax) seq1_p2_sample->a1 seq2_p2_dose Administer this compound (Fasted) seq2_p2_fast->seq2_p2_dose seq2_p2_sample Serial Blood Sampling seq2_p2_dose->seq2_p2_sample seq2_p2_sample->a1 a2 Statistical Comparison (Fed vs. Fasted) a1->a2 a3 Bioequivalence Assessment a2->a3 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits Reuptake dat Dopamine Transporter (DAT) This compound->dat Inhibits Reuptake sert Serotonin Transporter (SERT) This compound->sert Inhibits Reuptake ne Norepinephrine net->ne Reuptake da Dopamine dat->da Reuptake ser Serotonin sert->ser Reuptake

References

Addressing challenges in differentiating centanafadine's effects from comorbid conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals working with centanafadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the complexities of differentiating the therapeutic effects of this compound from the symptoms of comorbid conditions, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an investigational non-stimulant medication being developed for the treatment of ADHD.[1][2] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[3] Its primary mechanism of action is to block the reuptake transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular levels of these neurotransmitters in the brain.[4][5] this compound exhibits the highest affinity for norepinephrine transporters, followed by dopamine and then serotonin transporters.[1][6]

Q2: What are the common comorbid conditions associated with ADHD?

ADHD in adults is frequently accompanied by other psychiatric disorders.[7] The most common comorbidities include anxiety disorders (such as social phobia and generalized anxiety disorder), mood disorders like major depressive disorder and bipolar disorder, and substance use disorders.[7][8][9] The presence of these co-occurring conditions can complicate the diagnosis and treatment of ADHD.[8][9][10]

Q3: How do the symptoms of ADHD, anxiety, and depression overlap?

The symptoms of ADHD, anxiety, and depression can be similar, making differential diagnosis challenging.[7][8] For instance, difficulty with concentration and inattention are core features of ADHD but are also common in individuals with anxiety and depressive disorders.[9] Similarly, restlessness and psychomotor agitation seen in depression can mimic the hyperactivity of ADHD.[9] Untreated ADHD can also lead to symptoms of stress, depression, and anxiety.[9]

Q4: How can a clinical trial be designed to differentiate this compound's effects on ADHD from its potential impact on comorbid anxiety and depression?

To distinguish this compound's effects, a well-designed clinical trial should incorporate the following elements:

  • Specific Inclusion/Exclusion Criteria: Carefully define the diagnostic criteria for ADHD and any allowed comorbid conditions.[11][12][13] Some studies have explicitly excluded patients with certain comorbid psychiatric disorders to isolate the drug's effect on ADHD.[14][15]

  • Stratification: Group participants based on the presence and severity of comorbid anxiety and depression to analyze the treatment effect within each subgroup.

  • Comprehensive Rating Scales: Utilize a battery of validated rating scales that can independently measure the severity of ADHD, anxiety, and depression symptoms. Examples include the ADHD Investigator Symptom Rating Scale (AISRS) for ADHD, the Hamilton Anxiety Rating Scale (HAM-A) for anxiety, and the Montgomery-Åsberg Depression Rating Scale (MADRS) for depression.[11][14]

  • Longitudinal Assessment: Track changes in symptoms for each condition over time to observe the trajectory of improvement and identify which symptoms respond most robustly to treatment.

Q5: What are the primary challenges in assessing this compound's efficacy in a patient population with high comorbidity?

Assessing this compound's efficacy in a population with high comorbidity presents several challenges:

  • Symptom Overlap: The significant overlap in symptoms between ADHD, anxiety, and depression can make it difficult to attribute improvements to a specific condition.[8][9]

  • Treatment-Resistant Symptoms: Patients with multiple comorbidities may have a higher disease burden and may be less responsive to treatment.[9][10]

  • Confounding Variables: The presence of other medications or therapies for comorbid conditions can confound the results of a clinical trial.

  • Subjective Reporting: Patient-reported outcomes can be influenced by their overall mood and anxiety levels, potentially biasing the assessment of ADHD symptoms.

Q6: Are there any established biomarkers to distinguish between this compound's therapeutic effects and symptom changes due to comorbid conditions?

Currently, there are no validated biomarkers to specifically differentiate the therapeutic effects of this compound from changes in comorbid symptoms.[16][17] However, research is ongoing to identify potential biomarkers for antidepressant response, which may include neuroimaging findings and changes in glutamatergic system metabolites.[18][19] For now, reliance on validated clinical rating scales and careful patient stratification remains the standard approach.

Q7: What are the known side effects of this compound, and how can they be distinguished from the symptoms of the underlying conditions?

Common adverse events associated with this compound include decreased appetite, headache, nausea, insomnia, and dry mouth.[2][5][20] Some of these side effects, such as insomnia and anxiety, can overlap with the symptoms of ADHD and comorbid anxiety disorders.[4][21] To differentiate, it is crucial to establish a baseline of the patient's symptoms before initiating treatment and to carefully monitor for any new or worsening symptoms after the medication is started. A temporal relationship between drug administration and symptom onset is a key indicator of a potential side effect.

Troubleshooting Guides

Problem: High Placebo Response in Clinical Trials
  • Potential Cause: A high placebo response can be common in psychiatric clinical trials. This may be due to patient expectations, increased attention from clinical staff, and the natural fluctuation of symptoms.

  • Troubleshooting Steps:

    • Single-Blind Placebo Run-in: Incorporate a single-blind placebo run-in period at the beginning of the trial. This can help to identify and exclude placebo responders before randomization.[15]

    • Standardized Training for Raters: Ensure that all clinical raters are thoroughly trained on the specific rating scales being used to minimize inter-rater variability.

    • Objective Measures: Whenever possible, include objective measures of cognitive function or activity levels to supplement subjective rating scales.

Problem: Difficulty in Subject Recruitment Due to Stringent Comorbidity Exclusion Criteria
  • Potential Cause: Strict exclusion criteria for comorbid conditions can significantly limit the pool of eligible participants, as comorbidity is common in the adult ADHD population.[7]

  • Troubleshooting Steps:

    • Allow for Specific Comorbidities: Consider designing the trial to include patients with certain stable and well-managed comorbid conditions. A recent trial is evaluating this compound in adults with ADHD and comorbid anxiety.[11]

    • Multi-Center Trials: Conduct the trial at multiple sites to increase the potential for patient recruitment.

    • Community Outreach: Engage with patient advocacy groups and mental health clinics to raise awareness about the trial.

Problem: Differentiating Between Drug-Induced Anxiety/Insomnia and Pre-existing Symptoms
  • Potential Cause: this compound, like other medications that affect norepinephrine and dopamine, has the potential to cause or exacerbate anxiety and insomnia.[4]

  • Troubleshooting Steps:

    • Baseline Sleep and Anxiety Assessment: Conduct a thorough baseline assessment of sleep patterns and anxiety levels using validated scales and patient diaries.

    • Dose Titration: Start with a lower dose of this compound and titrate upwards slowly to improve tolerability.

    • Monitor Timing of Symptoms: Note whether the onset or worsening of anxiety or insomnia coincides with the initiation of treatment or dose adjustments.

Data Presentation

Table 1: this compound's Pharmacological Profile

FeatureDescription
Drug Class Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)[3]
Mechanism of Action Inhibits the reuptake of norepinephrine, dopamine, and serotonin.[4][5]
Transporter Affinity Highest for norepinephrine, followed by dopamine, and then serotonin.[1][6]
Administration Oral, sustained-release tablets.[6][22]
Clinical Development Phase Phase 3 trials have been completed for ADHD in adults, adolescents, and children.[1][2][13][22]

Table 2: Symptom Overlap Between ADHD, Anxiety, and Depression

SymptomADHDAnxietyDepression
Difficulty Concentrating Yes[23]Yes[9]Yes[9]
Restlessness/Fidgeting Yes[23]YesYes (psychomotor agitation)[9]
Forgetfulness Yes[23]YesYes
Difficulty Completing Tasks Yes[24]YesYes
Sleep Disturbances Can occurYes[21]Yes
Irritability YesYesYes

Table 3: Common Adverse Events of this compound vs. Symptoms of Comorbidities

Adverse Event/SymptomReported with this compoundSymptom of AnxietySymptom of Depression
Decreased Appetite Yes[1][2]Can occurYes
Insomnia Yes[20]Yes[21]Yes
Nausea Yes[1][2]Yes (somatic symptom)Can occur
Headache Yes[1][2]Yes (tension headache)Yes
Anxiety Lower rates compared to some stimulants[25]Core symptomCan be a feature
Fatigue Yes (in children/teens)[2]Yes[21]Core symptom
Dry Mouth Yes[5]Can occurSide effect of some antidepressants

Experimental Protocols

Protocol 1: Screening and Stratification of Study Participants with Comorbidities
  • Initial Screening:

    • Administer a validated screening tool for adult ADHD, such as the Adult ADHD Self-Report Scale (ASRS).

    • Conduct a general psychiatric history to identify potential comorbid conditions.

  • Structured Diagnostic Interview:

    • Use a structured clinical interview, such as the Mini-International Neuropsychiatric Interview (M.I.N.I.), to confirm the diagnosis of ADHD and any comorbid anxiety or depressive disorders according to DSM-5 criteria.[11][14]

  • Baseline Symptom Severity Assessment:

    • Administer baseline rating scales for ADHD (e.g., AISRS), anxiety (e.g., HAM-A), and depression (e.g., MADRS).[11]

  • Stratification:

    • Based on the diagnostic interview and baseline scores, stratify participants into predefined groups:

      • ADHD only

      • ADHD with comorbid anxiety

      • ADHD with comorbid depression

      • ADHD with comorbid anxiety and depression

  • Randomization:

    • Randomize participants within each stratum to receive either this compound or a placebo.

Protocol 2: Cognitive Assessment Battery to Differentiate Pro-cognitive Effects from Anxiolytic/Antidepressant Effects
  • Domain Selection:

    • Select cognitive tests that assess domains typically affected by ADHD, such as executive function, attention, and working memory.

  • Test Battery:

    • Continuous Performance Test (CPT): To measure sustained attention and impulsivity.

    • N-Back Task: To assess working memory.

    • Stroop Test: To evaluate selective attention and cognitive flexibility.

    • Trail Making Test: To measure processing speed and executive function.

  • Administration Schedule:

    • Administer the full cognitive battery at baseline (pre-treatment).

    • Repeat the assessment at predefined time points throughout the study (e.g., week 4 and week 8) to track changes in cognitive performance.

  • Data Analysis:

    • Analyze changes in cognitive performance within each stratified group.

    • Use statistical methods to determine if improvements in cognitive function are independent of changes in anxiety and depression scores.[26]

Visualizations

cluster_0 This compound's Triple Reuptake Inhibition This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits (High Affinity) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits (Lower Affinity) NE Increased Norepinephrine NET->NE DA Increased Dopamine DAT->DA SE Increased Serotonin SERT->SE

Caption: this compound's mechanism of action as a triple reuptake inhibitor.

cluster_1 Experimental Workflow for Differentiating Drug Effects Screening Patient Screening Diagnosis Structured Diagnostic Interview (e.g., M.I.N.I.) Screening->Diagnosis Baseline Baseline Symptom & Cognitive Assessment Diagnosis->Baseline Stratification Stratify by Comorbidity (ADHD only, ADHD+Anxiety, etc.) Baseline->Stratification Randomization Randomization (this compound vs. Placebo) Stratification->Randomization Treatment Treatment Period Randomization->Treatment FollowUp Follow-up Assessments (Symptom Scales & Cognitive Tests) Treatment->FollowUp Analysis Statistical Analysis (Within and between strata) FollowUp->Analysis

Caption: Workflow for a clinical trial to differentiate this compound's effects.

cluster_2 Logical Flow for Symptom Attribution Symptom New or Worsening Symptom (e.g., Insomnia) Temporal Temporal Relationship to Drug Initiation/Dose Change? Symptom->Temporal Baseline Symptom Present at Baseline? Temporal->Baseline Yes Comorbidity Likely Manifestation of Comorbid Condition Temporal->Comorbidity No AE Likely Adverse Event Baseline->AE No Unclear Attribution Unclear, Further Monitoring Needed Baseline->Unclear Yes

Caption: Decision tree for attributing a new or worsening symptom.

References

Technical Support Center: Optimizing Washout Periods for Centanafadine Transition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals designing clinical studies to determine the optimal washout period for patients transitioning from stimulant medications to centanafadine. As this compound is an investigational non-stimulant, establishing a safe and effective transition protocol is a critical research objective.

Frequently Asked Questions (FAQs)

Q1: What is a washout period and why is it necessary when transitioning between ADHD medications?

A washout period is a designated time in a clinical trial during which a participant does not receive any active treatment before starting a new experimental drug.[1][2][3] The primary goals are to allow the previous medication to be eliminated from the body, preventing potential drug-drug interactions, and to ensure that the observed effects can be accurately attributed to the new treatment.[2][3] This "treatment-naive" state is crucial for evaluating the true efficacy and safety profile of the new medication.[2]

Q2: How is a theoretical washout period calculated?

The calculation is based on the pharmacokinetic principle of a drug's elimination half-life (t½), which is the time it takes for the drug's concentration in the plasma to be reduced by half. It is generally accepted that it takes approximately 4 to 5 half-lives for a drug to be almost completely eliminated from the body. The washout period is often calculated as a minimum of four half-lives of the medication being discontinued.[2]

Q3: What are the potential risks of an inadequate washout period?

An insufficient washout period can lead to several complications in a clinical study:

  • Confounded Efficacy Data: Overlapping effects of the previous stimulant and this compound could make it impossible to determine the true efficacy of this compound alone.

  • Masked or Exaggerated Adverse Events: It can be difficult to attribute adverse events to the correct substance. An overlapping effect could either mask a side effect of the new drug or create a synergistic, more severe adverse event.

  • Pharmacodynamic Interactions: Since both stimulants and this compound modulate norepinephrine and dopamine, there is a theoretical risk of over-stimulation, potentially leading to cardiovascular effects or increased psychiatric symptoms.

Q4: What is the mechanism of action for this compound?

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[4][5] It has the highest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[1][2] This profile distinguishes it from traditional stimulants, which primarily target dopamine and norepinephrine with minimal serotonergic effect.[4]

Pharmacokinetic Data for Washout Period Calculation

To assist in the design of a transition study, the following table summarizes the elimination half-lives of common stimulants and this compound. The recommended theoretical washout period is calculated as 5 half-lives to ensure >96% elimination of the prior medication.

MedicationClassElimination Half-Life (t½)Calculated Washout Period (5 x t½)
This compound SNDRI (Non-Stimulant)~4.0 - 4.5 hours[2][6][7]N/A (Drug being initiated)
Methylphenidate (IR) Stimulant (NDRI)~2 - 3 hours[5][8]~10 - 15 hours
d-Methylphenidate (ER) Stimulant (NDRI)~3 hours (apparent)[6]~15 hours
Mixed Amphetamine Salts (IR) Stimulant~9 - 11 hours (d-amphetamine)[9]~45 - 55 hours (~2-3 days)
Mixed Amphetamine Salts (XR) Stimulant~10 - 13 hours (adults)[9]~50 - 65 hours (~2-3 days)
Lisdexamfetamine Stimulant (Prodrug)~11 hours (for d-amphetamine)[9]~55 hours (~2-3 days)

Note: IR = Immediate-Release, ER = Extended-Release. Half-life can vary based on age, individual metabolism, and specific formulation.[6][9]

Troubleshooting Guide for Transition Experiments

Q: A participant is experiencing significant irritability and fatigue during the washout period. How should this be managed?

A: These are common symptoms of stimulant withdrawal.[4][10][11] The initial "crash" phase can occur within 1-2 days of cessation and may include depressed mood and prolonged sleep.[7][11]

  • Protocol Response: Your protocol should include specific guidelines for managing withdrawal. This may involve supportive care, ensuring proper diet and sleep, and regular monitoring.[4][7] For severe symptoms, the protocol might allow for the use of non-trial medications like short-term benzodiazepines for agitation, though this would be a confounding factor and should be carefully documented.[7][11]

  • Data Collection: It is critical to document these symptoms using standardized rating scales (e.g., ADHD-RS, CGI-S) to distinguish them from baseline ADHD symptoms or potential adverse effects of the new medication.

Q: After starting this compound, a participant reports nausea and decreased appetite. Are these withdrawal symptoms or side effects?

A: Nausea and decreased appetite are among the most frequently reported treatment-emergent adverse events (TEAEs) for this compound.[12][13] They are also known side effects of stimulants.

  • Differentiation: The timing of symptom onset is key. If these symptoms appear or worsen after the initiation of this compound, they are more likely to be side effects of the new medication. Symptoms that are present and most severe during the washout period and then resolve are more likely related to stimulant withdrawal.

  • Monitoring: The experimental protocol should include a schedule for frequent adverse event monitoring, especially in the first week after initiating this compound, to capture the onset and severity of such symptoms.[12]

Q: How can we mitigate the risk of "ADHD rebound" during the washout period?

A: ADHD rebound refers to the temporary return of ADHD symptoms at a greater intensity than before medication was started.[4]

  • Patient Education: Clearly explain the possibility of rebound symptoms to participants in the informed consent process so they are prepared.

  • Tapering Schedule: For patients on high doses of stimulants, a gradual dose reduction (tapering) over several days before complete discontinuation may help mitigate severe withdrawal and rebound.[4][10] The study protocol should clearly define this tapering schedule versus an abrupt stop.

  • Environmental Support: Advise participants to minimize demanding tasks and ensure a supportive environment during the washout phase.

Experimental Protocols

Proposed Protocol: A Randomized, Double-Blind Study to Determine the Optimal Washout Period

1. Study Objective: To compare the safety and efficacy of initiating this compound after a 3-day versus a 7-day washout period following discontinuation of a long-acting stimulant (e.g., mixed amphetamine salts XR).

2. Study Design:

  • A multi-center, randomized, double-blind, parallel-group study.

  • Group A: Participants undergo a 3-day washout period (receiving placebo) before initiating this compound.

  • Group B: Participants undergo a 7-day washout period (receiving placebo) before initiating this compound.

3. Participant Selection:

  • Inclusion Criteria: Adults (18-55 years) with a confirmed DSM-5 diagnosis of ADHD, stable on a stimulant medication for at least 3 months.

  • Exclusion Criteria: History of substance use disorder, significant cardiovascular conditions, or psychiatric comorbidities that could be confounded with stimulant withdrawal.

4. Methodology:

  • Screening Phase (Up to 4 weeks): Confirm eligibility, obtain informed consent, and collect baseline data using the Adult ADHD Investigator Symptom Rating Scale (AISRS) and Clinical Global Impression-Severity (CGI-S) scale.

  • Tapering Phase (Optional, 3-5 days): If applicable, a standardized taper of the existing stimulant medication.

  • Randomization & Washout Phase (3 or 7 days): Participants are randomized to Group A or B and receive a placebo washout. Daily monitoring for withdrawal symptoms and adverse events is conducted via patient diary and telehealth check-ins.

  • Treatment Phase (6 weeks): All participants initiate open-label this compound (e.g., 200 mg/day or 400 mg/day).[14] Efficacy and safety are assessed weekly.

  • Primary Endpoints:

    • Safety: Incidence and severity of treatment-emergent adverse events (TEAEs) in the first week of this compound treatment.

    • Efficacy: Mean change from baseline in AISRS total score at Week 6.

  • Secondary Endpoints: Participant-reported withdrawal symptom severity during the washout phase; time to onset of this compound efficacy.

5. Data Analysis:

  • TEAEs will be compared between Group A and Group B using chi-square or Fisher's exact tests.

  • The change in AISRS scores will be analyzed using a mixed model for repeated measures (MMRM) to compare the efficacy outcomes between the two washout durations.

Visualizations

Centanafadine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET DA Dopamine (DA) DAT DAT DA->DAT SER Serotonin (5-HT) SERT SERT SER->SERT Synapse Synaptic Cleft NET->Synapse Reuptake DAT->Synapse Reuptake SERT->Synapse Reuptake Receptors Postsynaptic Receptors This compound This compound This compound->NET Blocks (High Affinity) This compound->DAT Blocks (Med Affinity) This compound->SERT Blocks (Low Affinity) Synapse->Receptors Neurotransmission

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Washout_Workflow cluster_washout Double-Blind Washout Phase Start Patient Screening (ADHD Diagnosis, Stable on Stimulant) Consent Informed Consent & Baseline Assessment (AISRS, CGI-S) Start->Consent Taper Stimulant Tapering Phase (If applicable) Consent->Taper Randomize Randomization Taper->Randomize WashoutA Group A: 3-Day Placebo Washout Randomize->WashoutA 1:1 WashoutB Group B: 7-Day Placebo Washout Randomize->WashoutB Monitor Daily Withdrawal & AE Monitoring WashoutA->Monitor WashoutB->Monitor Initiate Initiate Open-Label this compound Monitor->Initiate Followup Weekly Efficacy & Safety Follow-up (6 Weeks) Initiate->Followup Analysis Data Analysis (Compare TEAEs and AISRS Change) Followup->Analysis End Determine Optimal Washout Duration Analysis->End

Caption: Experimental workflow for determining optimal washout duration.

References

Validation & Comparative

Comparative efficacy of centanafadine versus methylphenidate in adult ADHD treatment

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of centanafadine and methylphenidate in the treatment of adult Attention-Deficit/Hyperactivity Disorder (ADHD).

This guide provides a detailed comparison of this compound, an emerging investigational drug, and methylphenidate, a widely prescribed first-line treatment for adult ADHD. The information is compiled from Phase 3 clinical trial data and a matching-adjusted indirect comparison to offer a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

At a Glance: Key Efficacy and Safety Findings

An indirect comparison of clinical trial data suggests that while both this compound and methylphenidate are effective in reducing ADHD symptoms, there may be notable differences in their safety profiles.

Efficacy OutcomeThis compound (Pooled Data)Methylphenidate ERIndirect Comparison (MAIC)
Mean Change from Baseline in AISRS Total Score -12.1 to -12.5-17.1A sensitivity analysis showed no significant difference in efficacy between this compound and methylphenidate ER.[1][2] However, another analysis indicated a smaller reduction in AISRS score with this compound.[1][2]
Safety Outcome (Adverse Events)This compound (Higher Incidence)Methylphenidate ER (Higher Incidence)
Commonly Reported Adverse Events Decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, diarrhea.Decreased appetite, dry mouth, palpitations, initial insomnia, anxiety, feeling jittery.[1][2]

Mechanism of Action: A Tale of Two Reuptake Inhibitors

The therapeutic effects of both this compound and methylphenidate are rooted in their ability to modulate neurotransmitter levels in the brain, though their specific targets differ.

Methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI). It primarily blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of dopamine and norepinephrine in the synaptic cleft. This enhancement of dopaminergic and noradrenergic signaling is believed to be the primary mechanism for its efficacy in treating ADHD symptoms.

This compound , on the other hand, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor. It inhibits the reuptake of norepinephrine, dopamine, and to a lesser extent, serotonin. This broader mechanism of action suggests a potential for different therapeutic effects and a varied side-effect profile compared to traditional stimulants.

cluster_0 Methylphenidate (NDRI) Synaptic Action cluster_1 This compound (SNDRI) Synaptic Action Pre-Synaptic Neuron_M Pre-Synaptic Neuron Dopamine_M Dopamine Pre-Synaptic Neuron_M->Dopamine_M Release Norepinephrine_M Norepinephrine Pre-Synaptic Neuron_M->Norepinephrine_M Release Post-Synaptic Neuron_M Post-Synaptic Neuron DAT_M Dopamine Transporter (DAT) NET_M Norepinephrine Transporter (NET) Dopamine_M->Post-Synaptic Neuron_M Binds to Receptors Dopamine_M->DAT_M Reuptake Norepinephrine_M->Post-Synaptic Neuron_M Binds to Receptors Norepinephrine_M->NET_M Reuptake Methylphenidate Methylphenidate Methylphenidate->DAT_M Inhibits Methylphenidate->NET_M Inhibits Pre-Synaptic Neuron_C Pre-Synaptic Neuron Dopamine_C Dopamine Pre-Synaptic Neuron_C->Dopamine_C Release Norepinephrine_C Norepinephrine Pre-Synaptic Neuron_C->Norepinephrine_C Release Serotonin_C Serotonin Pre-Synaptic Neuron_C->Serotonin_C Release Post-Synaptic Neuron_C Post-Synaptic Neuron DAT_C Dopamine Transporter (DAT) NET_C Norepinephrine Transporter (NET) SERT_C Serotonin Transporter (SERT) Dopamine_C->Post-Synaptic Neuron_C Binds to Receptors Dopamine_C->DAT_C Reuptake Norepinephrine_C->Post-Synaptic Neuron_C Binds to Receptors Norepinephrine_C->NET_C Reuptake Serotonin_C->Post-Synaptic Neuron_C Binds to Receptors Serotonin_C->SERT_C Reuptake This compound This compound This compound->DAT_C Inhibits This compound->NET_C Inhibits This compound->SERT_C Inhibits

Caption: Synaptic mechanisms of Methylphenidate and this compound.

Experimental Protocols: A Closer Look at the Clinical Trials

The comparative data is primarily derived from a matching-adjusted indirect comparison (MAIC) of two Phase 3 trials for this compound and one key trial for methylphenidate extended-release (ER).

This compound Phase 3 Program (NCT03605680 & NCT03605836)

These were two identically designed, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Adults aged 18-55 with a primary diagnosis of ADHD according to DSM-5 criteria.

  • Inclusion Criteria: Baseline Adult ADHD Investigator Symptom Rating Scale (AISRS) total score of ≥ 28.

  • Exclusion Criteria: History of psychosis, bipolar disorder, or substance use disorder within the past year.

  • Dosing and Titration: Patients were randomized to receive either this compound 200 mg/day (100 mg twice daily), 400 mg/day (200 mg twice daily), or placebo for 6 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the AISRS total score at Day 42.

  • Secondary Efficacy Endpoint: Change from baseline in the Clinical Global Impression-Severity of Illness (CGI-S) scale score at Day 42.

Methylphenidate Extended-Release Trial (NCT00937040)

This was a randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults with a diagnosis of ADHD according to DSM-IV criteria.

  • Inclusion Criteria: Baseline AISRS score > 24.[3]

  • Dosing and Titration: Patients initiated treatment with OROS methylphenidate 18 mg or a matching placebo once daily. The dose could be increased weekly in 18 mg increments to an optimal dose, up to a maximum of 72 mg/day, over a 6-week period.[3][4]

  • Primary Efficacy Endpoint: Change from baseline to the final evaluation in the AISRS total score.[4]

cluster_maic Matching-Adjusted Indirect Comparison (MAIC) Workflow Centanafadine_Trials This compound Phase 3 Trials (NCT03605680 & NCT03605836) Individual Patient Data (IPD) Propensity_Scoring Propensity Score Weighting Centanafadine_Trials->Propensity_Scoring Methylphenidate_Trial Methylphenidate ER Trial (NCT00937040) Aggregate Data Methylphenidate_Trial->Propensity_Scoring Matched_Populations Matched Patient Populations Propensity_Scoring->Matched_Populations Indirect_Comparison Anchored Indirect Comparison of Efficacy and Safety Outcomes Matched_Populations->Indirect_Comparison Comparative_Results Comparative Efficacy and Safety Results Indirect_Comparison->Comparative_Results

Caption: Workflow of the Matching-Adjusted Indirect Comparison.

Detailed Efficacy and Safety Data

The following tables summarize the key quantitative data from the clinical trials and the MAIC.

Table 1: Change in AISRS Total Score from Baseline
StudyTreatment GroupNBaseline Mean AISRS (SD)Mean Change from Baseline (SD)LS Mean Difference vs. Placebo (p-value)
This compound Study 1 This compound 200 mg/d14938.7 (6.8)--3.16 (p=0.019)
This compound 400 mg/d14938.7 (6.8)--2.74 (p=0.039)
Placebo14838.7 (6.8)--
This compound Study 2 This compound 200 mg/d14538.7 (6.8)--4.01 (p=0.002)
This compound 400 mg/d14338.7 (6.8)--4.47 (p=0.001)
Placebo14238.7 (6.8)--
Methylphenidate ER Study Methylphenidate ER16937.8 (6.94)-17.1 (12.44)-5.4 (p<0.001)
Placebo17237.0 (7.51)-11.7 (13.30)-

Source: Pooled data from this compound Phase 3 trials and data from the methylphenidate ER trial (NCT00937040).[3][5]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from MAIC
Adverse EventRisk Difference (this compound vs. Methylphenidate ER) in Percentage Points
Dry Mouth-11.95
Initial Insomnia-11.10
Decreased Appetite-8.05
Anxiety-5.39
Palpitations-5.25
Feeling Jittery-4.73

A negative risk difference indicates a lower incidence with this compound compared to methylphenidate ER.[1][2]

Conclusion

The available data from a matching-adjusted indirect comparison suggests that this compound may offer a favorable safety profile compared to extended-release methylphenidate, with a significantly lower risk of several common stimulant-related adverse events.[1][2] In terms of efficacy, while one analysis showed a smaller reduction in ADHD symptoms with this compound, a sensitivity analysis indicated no significant difference between the two treatments.[1][2]

For researchers and drug development professionals, this compound's distinct mechanism as a triple reuptake inhibitor and its potentially improved tolerability profile warrant further investigation. Direct head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound and methylphenidate in the treatment of adult ADHD.

References

Head-to-head comparison of centanafadine and atomoxetine for ADHD symptoms and tolerability

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of Efficacy, Tolerability, and Clinical Protocols for Researchers and Drug Development Professionals

The landscape of non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) is evolving, with novel mechanisms of action offering new therapeutic options. This guide provides a detailed head-to-head comparison of centanafadine, an investigational serotonin-norepinephrine-dopamine reuptake inhibitor, and atomoxetine, an established selective norepinephrine reuptake inhibitor. We delve into the clinical trial data, experimental protocols, and pharmacological profiles of both compounds to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Monoamine Modulators

This compound and atomoxetine both exert their therapeutic effects by modulating monoamine neurotransmission in the brain, but through distinct mechanisms.

This compound is a triple reuptake inhibitor, targeting the transporters for norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1] Its inhibitory activity is most potent for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[1] This broad-spectrum activity is hypothesized to address a wider range of ADHD symptoms, including mood and emotional dysregulation.

Atomoxetine , in contrast, is a selective norepinephrine reuptake inhibitor (SNRI).[2][3] By blocking the presynaptic norepinephrine transporter, it increases the synaptic concentration of norepinephrine.[2][3] Atomoxetine also indirectly enhances dopamine levels in the prefrontal cortex, a brain region crucial for executive function and attention.[2][3]

cluster_this compound This compound Signaling Pathway This compound This compound NET_C Norepinephrine Transporter (NET) This compound->NET_C Inhibits DAT_C Dopamine Transporter (DAT) This compound->DAT_C Inhibits SERT_C Serotonin Transporter (SERT) This compound->SERT_C Inhibits NE_C Increased Synaptic Norepinephrine NET_C->NE_C DA_C Increased Synaptic Dopamine DAT_C->DA_C 5HT_C Increased Synaptic Serotonin SERT_C->5HT_C ADHD_Symptoms_C Modulation of ADHD Symptoms NE_C->ADHD_Symptoms_C DA_C->ADHD_Symptoms_C 5HT_C->ADHD_Symptoms_C

Figure 1: this compound's Triple Reuptake Inhibition Pathway.

cluster_Atomoxetine Atomoxetine Signaling Pathway Atomoxetine Atomoxetine NET_A Norepinephrine Transporter (NET) Atomoxetine->NET_A Selectively Inhibits NE_A Increased Synaptic Norepinephrine NET_A->NE_A DA_PFC_A Increased Dopamine in Prefrontal Cortex NE_A->DA_PFC_A Indirectly ADHD_Symptoms_A Modulation of ADHD Symptoms NE_A->ADHD_Symptoms_A DA_PFC_A->ADHD_Symptoms_A

Figure 2: Atomoxetine's Selective Norepinephrine Reuptake Inhibition Pathway.

Efficacy in Treating ADHD Symptoms

Clinical trials have demonstrated the efficacy of both this compound and atomoxetine in reducing ADHD symptoms across different age groups. The primary measure of efficacy in these trials is the change from baseline in standardized ADHD rating scales, such as the ADHD Investigator Symptom Rating Scale (AISRS) for adults and the ADHD Rating Scale-5 (ADHD-RS-5) for children and adolescents.

Efficacy Data Summary
DrugPopulationTrial DurationPrimary Efficacy MeasureMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Statistical Significance
This compound Adults6 weeksAISRS Total Score-12.1 to -12.5-8.1p < 0.05[4]
Adolescents (13-17 years)6 weeksADHD-RS-5 Total Score-18.50 (high dose)-14.15p = 0.0006[5][6]
Children (6-12 years)6 weeksADHD-RS-5 Total Score-16.3 (high dose)-10.8p = 0.0008[4][7]
Atomoxetine Adults10-16 weeksCAARS-Inv:SV Total Score-13.2 (at 6 months)-9.7 (at 6 months)p < 0.001[8]
Children & Adolescents8 weeksADHD-RS-IV Total ScoreStatistically significant improvement vs. placebo-p < 0.001[9]

Note: Direct head-to-head comparative trial data is limited. The data presented is from separate placebo-controlled trials. A matching-adjusted indirect comparison found the efficacy of this compound to be non-different from atomoxetine in adults.[10]

Tolerability and Safety Profile

The tolerability of a medication is a critical factor in treatment adherence and overall success. Both this compound and atomoxetine have been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity.

Common Treatment-Emergent Adverse Events (TEAEs)
Adverse EventThis compound (Adults)Atomoxetine (Adults)
Decreased Appetite~15%[11]Yes (common)[12]
Nausea~7.7%[9]Yes (common)[12]
Dry Mouth~6%[11]Yes (common)[8]
Headache~7.0%[9]Yes
Insomnia~8.0%[9]Yes (common)[12]
Diarrhea~7.0%[9]-
FatigueYesYes
RashYes (pooled analysis in children/adolescents)[13]-

Note: Incidence rates can vary across studies and patient populations. A matching-adjusted indirect comparison suggested that this compound was associated with a significantly lower risk of nausea, dry mouth, and fatigue compared to atomoxetine in adults.[10]

Experimental Protocols: A Look Inside the Clinical Trials

The following provides a generalized overview of the methodologies employed in the pivotal Phase 3 clinical trials for this compound and typical study designs for atomoxetine.

This compound Phase 3 Trial Protocol (Adults, Adolescents, and Children)

The Phase 3 clinical development program for this compound consisted of randomized, double-blind, placebo-controlled, multicenter trials.

Key Methodological Components:

  • Participants: Individuals aged 6-12, 13-17, or 18-55 with a primary diagnosis of ADHD according to DSM-5 criteria.[2][4][5]

  • Inclusion Criteria: Minimum score on the ADHD-RS-5 (for children and adolescents) or AISRS (for adults) at baseline, and a Clinical Global Impression-Severity of Illness (CGI-S) score of ≥ 4 (moderately ill or worse).[4][14][15]

  • Exclusion Criteria: Presence of other significant psychiatric or medical conditions, recent use of other ADHD medications, and risk of suicide.[15][16]

  • Intervention: Participants were randomized to receive a fixed dose of this compound (low or high dose, with weight-based dosing for pediatric populations) or a matching placebo, administered once daily for 6 weeks.[2][5][17]

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the total score of the ADHD-RS-5 for pediatric trials and the AISRS for adult trials at the end of the 6-week treatment period.[5][7][18]

  • Safety Assessments: Safety and tolerability were monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.[19]

cluster_arms Treatment Arms Screening Screening Baseline Baseline Screening->Baseline Inclusion/Exclusion Criteria Met Randomization Randomization Baseline->Randomization Centanafadine_High This compound (High Dose) Randomization->Centanafadine_High Centanafadine_Low This compound (Low Dose) Randomization->Centanafadine_Low Placebo Placebo Randomization->Placebo Treatment_Period 6-Week Double-Blind Treatment Endpoint_Assessment Week 6 Assessment (Primary Endpoint) Treatment_Period->Endpoint_Assessment Follow_Up Safety Follow-Up Endpoint_Assessment->Follow_Up Centanafadine_High->Treatment_Period Centanafadine_Low->Treatment_Period Placebo->Treatment_Period

Figure 3: Generalized Workflow of a this compound Phase 3 Clinical Trial.

Atomoxetine Pivotal Trial Protocol (General Overview)

Pivotal trials for atomoxetine were also typically randomized, double-blind, and placebo-controlled.

Key Methodological Components:

  • Participants: Children, adolescents, and adults with a DSM-IV diagnosis of ADHD.[9][20]

  • Intervention: Flexible-dose or fixed-dose administration of atomoxetine, often with a titration period, compared to placebo. Treatment duration in pivotal short-term trials was typically 8 to 10 weeks.[9][20][21]

  • Primary Outcome: The primary efficacy measure was typically the change from baseline in the total score of the ADHD-RS-IV (for pediatric populations) or the Conners' Adult ADHD Rating Scale (CAARS) for adults.[20][22]

  • Safety Assessments: Similar to the this compound trials, safety was assessed through the monitoring of adverse events, vital signs, and laboratory parameters.

Conclusion

This compound and atomoxetine represent two distinct non-stimulant approaches to the pharmacological management of ADHD. This compound, with its triple reuptake inhibitor profile, offers a novel mechanism of action that may provide broader symptom coverage. Atomoxetine is an established therapeutic option with a well-characterized efficacy and safety profile as a selective norepinephrine reuptake inhibitor.

While direct head-to-head comparative trials are lacking, indirect comparisons suggest that this compound's efficacy is comparable to that of atomoxetine in adults, potentially with a more favorable tolerability profile regarding certain adverse events. The choice between these agents in a clinical setting would likely be guided by individual patient characteristics, including symptom presentation, comorbidities, and tolerability considerations. Further research, including direct comparative studies, will be crucial to fully elucidate the relative therapeutic value of these two important non-stimulant treatments for ADHD.

References

A Matching-Adjusted Indirect Comparison of Centanafadine and Lisdexamfetamine for Adult ADHD: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of the investigational drug centanafadine and the established treatment lisdexamfetamine for adults with Attention-Deficit/Hyperactivity Disorder (ADHD). The information is based on a matching-adjusted indirect comparison (MAIC), a statistical method used to compare treatments from separate studies in the absence of head-to-head clinical trials. This analysis offers valuable insights for researchers, scientists, and drug development professionals.

Efficacy and Safety Data Summary

An anchored MAIC has been conducted to compare the safety and efficacy of this compound with lisdexamfetamine.[1][2] The findings from this comparison indicate that while lisdexamfetamine demonstrated a greater reduction in ADHD symptoms, this compound was associated with a more favorable safety profile, showing a significantly lower risk of several common adverse events.[1][2]

Efficacy Outcomes

The primary measure of efficacy was the mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) or the ADHD Rating Scale (ADHD-RS) score. The MAIC revealed a statistically significant difference in symptom reduction favoring lisdexamfetamine.

Outcome MeasureThis compoundLisdexamfetamineDifference (95% CI)P-value
Short-Term (4 Weeks)
Mean Change from Baseline in AISRS/ADHD-RS ScoreSmaller ReductionGreater Reduction6.58 (2.72 - 10.43)< 0.05[1][3]
Long-Term (up to 52 Weeks)
Mean Change from Baseline in AISRS/ADHD-RS ScoreSmaller ReductionGreater Reduction6.15< 0.05[4][5][6]
Safety and Tolerability

This compound was associated with a significantly lower risk of several adverse events compared to lisdexamfetamine in both short-term and long-term analyses.

Short-Term (4 Weeks) Adverse Events with Significant Differences [1][2][3]

Adverse EventRisk Difference (%) (this compound vs. Lisdexamfetamine)P-value
Lack of Appetite-23.42< 0.05
Dry Mouth-19.27< 0.05
Insomnia-15.35< 0.05
Anxiety-5.21< 0.05
Nausea-4.90< 0.05
Feeling Jittery-3.70< 0.05
Diarrhea-3.47< 0.05

Long-Term (up to 52 Weeks) Adverse Events with Significant Differences [4][5][6]

Adverse EventRisk Difference (%) (this compound vs. Lisdexamfetamine)P-value
Upper Respiratory Tract Infection-18.75< 0.05
Insomnia-12.47< 0.05
Dry Mouth-12.33< 0.05

Experimental Protocols

The MAIC utilized patient-level data from this compound clinical trials and aggregate data from a comparable lisdexamfetamine trial. Propensity score weighting was employed to match the baseline characteristics of patients from the respective trials.[1]

This compound Clinical Trials (NCT03605680 & NCT03605836)
  • Study Design: These were Phase 3, randomized, double-blind, multicenter, placebo-controlled, parallel-group trials.[7][8]

  • Participants: Adults aged 18-55 years with a DSM-5 diagnosis of ADHD.[8][9] Key inclusion criteria included an AISRS score of ≥ 28 at baseline for treatment-naïve patients and a Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4.[10]

  • Treatment: Participants were randomized to receive either this compound sustained-release (SR) tablets at total daily doses of 200 mg or 400 mg, or a matching placebo, administered twice daily for 6 weeks.[8][11]

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the AISRS total score at day 42.[8]

Lisdexamfetamine Clinical Trial (NCT00334880)
  • Study Design: This was a Phase 3, randomized, double-blind, multi-center, placebo-controlled, parallel-group, forced-dose titration study.

  • Participants: Adults aged 18-55 years with a DSM-IV-TR diagnosis of moderate to severe ADHD.

  • Treatment: Participants were randomized to receive lisdexamfetamine at daily doses of 30 mg, 50 mg, or 70 mg, or placebo, for 4 weeks. The 50 mg and 70 mg groups underwent a forced-dose titration.

  • Primary Outcome: The primary efficacy measure was the change from baseline in the clinician-determined ADHD-RS total score.

Mechanism of Action and Signaling Pathways

This compound and lisdexamfetamine exert their therapeutic effects through distinct mechanisms of action targeting key neurotransmitter systems implicated in ADHD.

This compound Signaling Pathway

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[12] It blocks the reuptake of these three neurotransmitters, thereby increasing their concentrations in the synaptic cleft. It has the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[13][14]

Centanafadine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE Norepinephrine NE->NET Reuptake DA Dopamine DA->DAT Reuptake SE Serotonin SE->SERT Reuptake

Mechanism of Action of this compound
Lisdexamfetamine Signaling Pathway

Lisdexamfetamine is a prodrug that is enzymatically converted to dextroamphetamine.[7][10] Dextroamphetamine is a central nervous system stimulant that primarily works by increasing the levels of dopamine and norepinephrine in the synaptic cleft. It achieves this by inhibiting their reuptake and promoting their release from presynaptic neurons.[10]

Lisdexamfetamine_Mechanism cluster_bloodstream Bloodstream cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Lisdexamfetamine Lisdexamfetamine (Prodrug) Dextroamphetamine Dextroamphetamine (Active) Lisdexamfetamine->Dextroamphetamine Enzymatic Conversion DAT Dopamine Transporter (DAT) Dextroamphetamine->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Dextroamphetamine->NET Inhibits Reuptake Vesicles Synaptic Vesicles Dextroamphetamine->Vesicles Promotes Release DA Dopamine Vesicles->DA NE Norepinephrine Vesicles->NE DA->DAT NE->NET

Mechanism of Action of Lisdexamfetamine

Logical Relationship of the MAIC Process

The MAIC process allows for the comparison of treatments from different trials by adjusting for differences in patient populations.

MAIC_Process cluster_data Data Sources cluster_methodology Methodology cluster_comparison Comparison Centanafadine_Data This compound Trials (Patient-Level Data) Weighting Propensity Score Weighting Centanafadine_Data->Weighting Lisdexamfetamine_Data Lisdexamfetamine Trial (Aggregate Data) Matching Matching of Baseline Characteristics Lisdexamfetamine_Data->Matching Weighting->Matching Indirect_Comparison Anchored Indirect Comparison Matching->Indirect_Comparison Results Comparative Efficacy and Safety Outcomes Indirect_Comparison->Results

Matching-Adjusted Indirect Comparison Workflow

References

A Comparative Analysis of the Side Effect Profiles of Centanafadine and Viloxazine in the Treatment of ADHD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two non-stimulant medications for Attention-Deficit/Hyperactivity Disorder (ADHD): centanafadine and viloxazine. The information presented is based on data from clinical trials and peer-reviewed publications, intended to inform research, clinical development, and pharmacological understanding.

Executive Summary

This compound, a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor, and viloxazine, a selective norepinephrine reuptake inhibitor with additional serotonergic activity, are both non-stimulant options for the treatment of ADHD. While both medications have demonstrated efficacy, their distinct pharmacological profiles give rise to different side effect profiles. This guide details these differences through a comprehensive data comparison, an overview of the experimental protocols from key clinical trials, and a visualization of their respective mechanisms of action.

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and viloxazine as reported in their respective Phase 3 clinical trials. Data for this compound is pooled from two studies (NCT03605680 and NCT03605836) in adults[1], while data for viloxazine is from a study in adults (NCT04016779)[2].

Adverse EventThis compound (Pooled Analysis, >5% incidence)[1]Viloxazine (200-600 mg/day)[2]Placebo (Viloxazine Trial)[2]
Decreased Appetite>5%10.1%Not Reported
Headache>5%9.0%Not Reported
Nausea>5%10.1%Not Reported
Dry Mouth>5%9.0%Not Reported
Upper Respiratory Tract Infection>5%Not ReportedNot Reported
Diarrhea>5%Not ReportedNot Reported
InsomniaNot Reported in >5% pool14.8%Not Reported
FatigueNot Reported in >5% pool11.6%Not Reported

In a pooled analysis of Phase 3 trials in children and adolescents, the most common side effects for this compound (at a higher dose and more frequent than placebo) were decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence.[3][4] For viloxazine in pediatric populations, common side effects included somnolence, headache, decreased appetite, nausea, and fatigue.[5]

A matching-adjusted indirect comparison of studies in adults suggests that this compound may have a more favorable side effect profile regarding certain adverse events.[6]

Experimental Protocols

The data presented in this guide are primarily drawn from the following key clinical trials:

This compound:

  • Studies: NCT03605680 and NCT03605836[7]

  • Design: These were two Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies in adults (aged 18-55) with a primary diagnosis of ADHD.[7]

  • Intervention: Patients received either this compound sustained-release tablets (200 mg/d or 400 mg/d) or a placebo for 6 weeks.[7]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at day 42.[7]

  • Safety Assessment: Treatment-emergent adverse events were systematically recorded and analyzed.[7]

Viloxazine:

  • Study: NCT04016779[2]

  • Design: A Phase 3, randomized, double-blind, placebo-controlled, flexible-dose trial in adults (aged 18-65) with ADHD.[2]

  • Intervention: Participants were randomized to receive either viloxazine extended-release capsules (flexibly dosed between 200 and 600 mg/day) or a placebo for 6 weeks.[2]

  • Primary Endpoint: The primary outcome was the change from baseline in the AISRS total score at the end of the 6-week study.[2]

  • Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, and other safety parameters.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of this compound and viloxazine, as well as a generalized workflow for the clinical trials referenced in this guide.

Centanafadine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NE Norepinephrine NET->NE Reuptake DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake

Caption: Mechanism of Action of this compound.

Viloxazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonist HT2C 5-HT2C Receptor Viloxazine->HT2C Agonist NE Norepinephrine NET->NE Reuptake Clinical_Trial_Workflow cluster_intervention Intervention Groups Screening Patient Screening and Enrollment Randomization Randomization Screening->Randomization Drug Active Drug (this compound or Viloxazine) Randomization->Drug Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 6 weeks) Endpoint Primary and Secondary Endpoint Assessment Treatment->Endpoint Safety Safety and Tolerability Monitoring Treatment->Safety Drug->Treatment Placebo->Treatment

References

Navigating the Landscape of Long-Term ADHD Treatment: A Comparative Analysis of Centanafadine and Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety and efficacy of centanafadine, an investigational serotonin-norepinephrine-dopamine reuptake inhibitor, with established treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) in adults. This analysis is based on data from a 52-week, open-label safety study of this compound and comparative data from long-term studies of other prominent ADHD medications, including the non-stimulant atomoxetine and stimulants such as methylphenidate and lisdexamfetamine.

This compound is currently under investigation for the treatment of ADHD and is positioned as a novel non-stimulant option. Its unique mechanism of action, targeting three key neurotransmitters implicated in ADHD, offers a potential new avenue for patients who may not respond to or tolerate existing therapies. This guide synthesizes available long-term data to facilitate an objective comparison of its performance against current standards of care.

Comparative Efficacy Over the Long Term

The long-term efficacy of this compound has been evaluated in a 52-week open-label extension study (NCT03605849), which demonstrated sustained improvement in ADHD symptoms. To contextualize these findings, this section compares the efficacy of this compound with atomoxetine, methylphenidate, and lisdexamfetamine based on available long-term data.

Drug ClassActive Compound(s)Study DurationKey Efficacy Outcomes (Mean Change from Baseline)
Triple Reuptake Inhibitor This compound SR52 WeeksAISRS Total Score: -20.4CGI-S Score: -1.5
Norepinephrine Reuptake Inhibitor AtomoxetineUp to 4 yearsCAARS-Inv:SV Total ADHD Symptom Score: -30.2%
Stimulant Methylphenidate (OROS)1 yearSignificant and sustained improvement in ADHD-RS total score (specific value not provided in abstract)
Stimulant Lisdexamfetamine Dimesylate12 monthsADHD-RS Total Score: -24.8

Note: Direct comparison between studies is challenging due to differences in study design, patient populations, and efficacy scales used. AISRS (Adult ADHD Investigator Symptom Rating Scale), CGI-S (Clinical Global Impression of Severity), CAARS-Inv:SV (Conners' Adult ADHD Rating Scale-Investigator Rated: Screening Version), ADHD-RS (ADHD Rating Scale).

Matching-adjusted indirect comparisons (MAICs) provide another lens through which to view comparative efficacy. One such analysis found that while this compound showed a smaller reduction in the AISRS/ADHD-RS score compared to lisdexamfetamine, there was no statistically significant difference in efficacy compared to methylphenidate and atomoxetine over the long term.

Long-Term Safety and Tolerability Profile

The long-term safety of any ADHD medication is a critical consideration for both clinicians and patients. This section outlines the safety and tolerability profiles of this compound and its comparators based on long-term studies.

Drug ClassActive Compound(s)Study DurationMost Common Treatment-Emergent Adverse Events (TEAEs)Discontinuation Rate due to TEAEs
Triple Reuptake Inhibitor This compound SR52 WeeksInsomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache (7.0%)12.3%
Norepinephrine Reuptake Inhibitor AtomoxetineUp to 4 yearsPrimarily noradrenergically expected effects (e.g., increased heart rate and blood pressure)Not specified in abstract
Stimulant Methylphenidate (OROS)1 yearDecreased appetite (~20%), dry mouth (15%), heart palpitations (13%), gastrointestinal infections (~10%), agitation/restlessness (~10%)Not specified in abstract
Stimulant Lisdexamfetamine Dimesylate12 monthsUpper respiratory tract infection (21.8%), insomnia (19.5%), headache (17.2%), dry mouth (16.6%), decreased appetite (14.3%), irritability (11.2%)12.4%

An MAIC suggests that this compound has a favorable safety profile compared to stimulants, with a lower risk of side effects such as decreased appetite, insomnia, and dry mouth.

Mechanism of Action: Signaling Pathways

This compound's therapeutic effects are believed to stem from its simultaneous inhibition of the reuptake of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a brain region crucial for executive function and attention. The following diagrams illustrate the key signaling pathways modulated by these neurotransmitters.

Centanafadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks DAT Dopamine Transporter (DAT) This compound->DAT Blocks SERT Serotonin Transporter (SERT) This compound->SERT Blocks NE Norepinephrine DA Dopamine SE Serotonin NE_Receptor Adrenergic Receptors (e.g., α2A) NE->NE_Receptor Binds to DA_Receptor Dopamine Receptors (e.g., D1) DA->DA_Receptor Binds to SE_Receptor Serotonin Receptors (e.g., 5-HT1A) SE->SE_Receptor Binds to Improved_Signaling Improved Neuronal Signaling & Function NE_Receptor->Improved_Signaling DA_Receptor->Improved_Signaling SE_Receptor->Improved_Signaling

Caption: this compound's triple reuptake inhibition mechanism.

The following diagrams provide a more detailed look at the downstream signaling cascades initiated by dopamine, norepinephrine, and serotonin in the prefrontal cortex.

Centanafadine Demonstrates Efficacy in Adult ADHD Regardless of Prior Treatment History: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Princeton, NJ – New data from a pooled analysis of two Phase 3 clinical trials indicate that the investigational drug centanafadine is an effective treatment for adults with Attention-Deficit/Hyperactivity Disorder (ADHD), irrespective of their previous experience with stimulant or non-stimulant medications.[1] The findings, presented at the 2024 American Professional Society of ADHD and Related Disorders (APSARD) Annual Meeting, suggest that this compound, a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor, offers a promising new therapeutic option for a broad range of adult ADHD patients.[1]

This guide provides a detailed comparison of this compound's performance against placebo in patients with varying treatment histories, supported by experimental data from the pivotal trials. It also outlines the experimental protocols and visualizes the distinct signaling pathways of this compound in comparison to other ADHD medication classes.

Comparative Efficacy of this compound

The pooled analysis of two randomized, double-blind, placebo-controlled Phase 3 trials (NCT03605680 and NCT03605836) evaluated the efficacy of two daily doses of this compound sustained-release (SR), 200 mg and 400 mg, compared to placebo.[1][2][3] The primary endpoint was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at day 42.[1][2]

The analysis included 859 adults with a diagnosis of ADHD.[1][4] The data were stratified based on the patients' history of ADHD treatment, providing insights into this compound's efficacy in both treatment-naïve individuals and those who had previously received stimulant or non-stimulant therapies.

Efficacy in the Overall Adult ADHD Population

In the overall study population, both 200 mg and 400 mg daily doses of this compound demonstrated statistically significant improvements in ADHD symptoms compared to placebo.[1][2]

Treatment GroupMean Baseline AISRS ScoreMean Change from Baseline at Day 42Least Squares Mean (LSM) Difference vs. Placebo (95% CI)p-value vs. Placebo
Study 1
This compound 200 mg/day38.7 (approx.)-12.1-3.15 (-5.79 to -0.51)0.019
This compound 400 mg/day38.7 (approx.)-12.5-2.74 (-5.35 to -0.14)0.039
Placebo38.7 (approx.)-8.1--
Study 2
This compound 200 mg/day38.7 (approx.)--4.01 (-6.55 to -1.46)0.002
This compound 400 mg/day38.7 (approx.)--4.42 (-7.02 to -1.82)<0.001
Placebo38.7 (approx.)---

Data from two separate Phase 3 trials. The mean change from baseline for this compound and placebo in Study 1 is derived from a secondary source and should be interpreted with caution.[4][5]

Efficacy Based on Prior Treatment History

A key finding from the pooled analysis was the consistent efficacy of this compound across different patient subgroups based on their treatment history.[1]

Patient SubgroupNTreatment ArmLSM Difference vs. Placebo at Day 42p-value
Prior Stimulant/Non-stimulant Treatment 542This compound 200 mgSignificant0.02
This compound 400 mgSignificant0.008
No Prior Stimulant/Non-stimulant Treatment 317This compound 200 mgSignificant0.007
This compound 400 mgSignificant0.008
Any Prior Stimulant Use 179This compound 200 mgSignificant0.01
166This compound 400 mgSignificant0.006
Two Prior Stimulant/Non-stimulant Treatments 47This compound 400 mgNotable0.03

This table presents the Least Squares Mean (LSM) differences in AISRS scores from baseline to day 42.[1]

These results indicate that this compound was effective in reducing ADHD symptoms in adults who were new to pharmacotherapy, as well as in those who had previously been treated with other ADHD medications.[1]

Experimental Protocols

The data presented are from a pooled analysis of two Phase 3, randomized, double-blind, multicenter, placebo-controlled trials.

Study Design:

  • Participants: Adults aged 18 to 55 years with a primary diagnosis of ADHD according to DSM-5 criteria.[1][6]

  • Inclusion Criteria: Participants had a baseline AISRS total score of ≥28.[6]

  • Exclusion Criteria: Individuals who had not derived significant therapeutic benefit from two or more ADHD therapies of different classes (e.g., amphetamine and methylphenidate, or amphetamine and atomoxetine) were excluded.[7]

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive twice-daily this compound SR (200 mg or 400 mg total daily dose) or a matching placebo.[1]

  • Treatment Duration: The double-blind treatment period was 6 weeks.[1][4]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the AISRS total score at day 42.[1][2]

  • Analysis: A mixed model for repeated measures (MMRM) was used for the analysis of the primary endpoint.[1]

G cluster_screening Screening & Washout (≤28 days) cluster_placebo_runin Single-Blind Placebo Run-in (1 week) cluster_randomization Randomization (1:1:1) cluster_treatment Double-Blind Treatment (6 weeks) cluster_followup Follow-up (10 days) s1 Informed Consent & Eligibility Check s2 Baseline Assessments (AISRS ≥28) s1->s2 p1 All patients receive placebo s2->p1 r1 This compound SR (200 mg/day) r2 This compound SR (400 mg/day) r3 Placebo t1 Efficacy & Safety Assessments r1->t1 r2->t1 r3->t1 f1 Final Safety Assessment t1->f1

Figure 1: Experimental Workflow of the Phase 3 this compound Trials.

Signaling Pathways of this compound and Other ADHD Medications

This compound's mechanism of action as a triple reuptake inhibitor distinguishes it from other classes of ADHD medications.

G cluster_this compound This compound cluster_stimulant Stimulants (e.g., Methylphenidate, Amphetamine) cluster_nonstimulant Non-Stimulants (e.g., Atomoxetine) cent This compound net_c NET cent->net_c Inhibits dat_c DAT cent->dat_c Inhibits sert_c SERT cent->sert_c Inhibits ne_c Norepinephrine net_c->ne_c Reuptake da_c Dopamine dat_c->da_c Reuptake ser_c Serotonin sert_c->ser_c Reuptake stim Stimulant net_s NET stim->net_s Inhibits dat_s DAT stim->dat_s Inhibits ne_s Norepinephrine net_s->ne_s Reuptake da_s Dopamine dat_s->da_s Reuptake nonstim Atomoxetine net_n NET nonstim->net_n Selectively Inhibits ne_n Norepinephrine net_n->ne_n Reuptake

Figure 2: Comparative Signaling Pathways of ADHD Medications.

As illustrated, this compound inhibits the reuptake of norepinephrine, dopamine, and serotonin by blocking their respective transporters (NET, DAT, and SERT).[1][8] This leads to an increase in the extracellular concentrations of these three neurotransmitters, which are all implicated in the pathophysiology of ADHD. In contrast, traditional stimulant medications primarily target the norepinephrine and dopamine systems, while some non-stimulant medications, such as atomoxetine, are selective for the norepinephrine transporter.[9]

The broader neurochemical profile of this compound may offer a different therapeutic approach for managing the complex symptoms of ADHD.

Conclusion

The pooled analysis of two Phase 3 trials provides robust evidence for the efficacy of this compound in a diverse population of adults with ADHD, including those with and without a history of prior treatment with stimulants or non-stimulants.[1] Its unique mechanism of action as a triple reuptake inhibitor distinguishes it from existing ADHD therapies. These findings suggest that this compound, if approved, could become a valuable new option for the pharmacological management of adult ADHD.

References

Comparative Analysis of Centanafadine and Other Non-Stimulant ADHD Medications on Sleep and Appetite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

The landscape of non-stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) is expanding, offering alternatives for patients who do not respond to or tolerate stimulants. This guide provides a comparative analysis of the impact of a novel investigational agent, centanafadine, and other approved non-stimulant medications—atomoxetine, viloxazine, and guanfacine—on two critical aspects of patient well-being: sleep and appetite. This comparison is based on available data from clinical trials to inform research and development in this therapeutic area.

Mechanism of Action Overview

Non-stimulant ADHD medications modulate neurotransmitter pathways differently than stimulants. This compound is a triple reuptake inhibitor, affecting norepinephrine, dopamine, and serotonin. Atomoxetine and viloxazine are selective norepinephrine reuptake inhibitors (NRIs), with viloxazine also exhibiting some serotonin receptor activity. Guanfacine is a selective alpha-2A adrenergic receptor agonist. These distinct mechanisms contribute to their varying efficacy and side effect profiles, including their effects on sleep and appetite.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Transporters cluster_drugs Non-Stimulant Medications NE_vesicle Norepinephrine (NE) NE NE NE_vesicle->NE Release DA_vesicle Dopamine (DA) DA DA DA_vesicle->DA Release 5HT_vesicle Serotonin (5-HT) 5HT 5-HT 5HT_vesicle->5HT Release NE_receptor NE Receptors NE->NE_receptor alpha2a_receptor Alpha-2A Adrenergic Receptors NE->alpha2a_receptor NET NET NE->NET Reuptake DA_receptor DA Receptors DA->DA_receptor DAT DAT DA->DAT Reuptake 5HT_receptor 5-HT Receptors 5HT->5HT_receptor SERT SERT 5HT->SERT Reuptake This compound This compound This compound->NET Inhibits This compound->DAT Inhibits This compound->SERT Inhibits Atomoxetine Atomoxetine Atomoxetine->NET Inhibits Viloxazine Viloxazine Viloxazine->NET Inhibits Guanfacine Guanfacine Guanfacine->alpha2a_receptor Agonist

Caption: Signaling pathways of non-stimulant ADHD medications.

Comparative Data on Sleep and Appetite Adverse Events

The following tables summarize the incidence of common sleep- and appetite-related adverse events from placebo-controlled clinical trials of this compound, viloxazine, atomoxetine, and guanfacine extended-release (XR). It is important to note that these data are not from head-to-head comparative trials and are presented for informational purposes.

Table 1: Incidence of Appetite-Related Adverse Events (%)

Medication (Study Population)Decreased AppetiteNausea
This compound (Adolescents, 13-17 years)≥5%≥5%
Viloxazine (Children, 6-11 years)≥5%-
Atomoxetine (Children & Adolescents)≥5%≥5%
Guanfacine XR (Children & Adolescents)-≥5%

Note: A specific percentage for decreased appetite with Guanfacine XR was not available in the provided search results, though it is a known side effect.

Table 2: Incidence of Sleep-Related Adverse Events (%)

Medication (Study Population)Somnolence/FatigueInsomnia
This compound (Adolescents, 13-17 years)Somnolence: <5% (1 severe case in placebo)-
Viloxazine (Children, 6-11 years)Somnolence: ≥5%-
Atomoxetine (Children & Adolescents)Somnolence: ≥5%-
Guanfacine XR (Children, 6-12 years)Somnolence: 44.3%-

Note: While insomnia is a known side effect for some of these medications, specific percentages were not consistently reported in the initial search results for all drugs.

Detailed Experimental Protocols

The data presented are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating drug efficacy and safety.

Screening Patient Screening - Diagnosis of ADHD (DSM-5) - Age-specific inclusion criteria - Informed consent Washout Washout Period - Discontinuation of prohibited medications Screening->Washout Randomization Randomization - Double-blind assignment to treatment arms Washout->Randomization Treatment_Arms - Investigational Drug (e.g., this compound) - Placebo - Active Comparator (optional) Randomization->Treatment_Arms Dose_Titration Dose Titration/Optimization - Gradual increase to target dose Randomization->Dose_Titration Maintenance Maintenance Phase - Fixed-dose treatment for a specified duration (e.g., 6 weeks) Dose_Titration->Maintenance Assessments Efficacy & Safety Assessments - ADHD Rating Scales (e.g., ADHD-RS-5) - Clinical Global Impression (CGI) scales - Adverse event monitoring Maintenance->Assessments Follow_up End of Study / Follow-up Assessments->Follow_up

A meta-analysis of phase 3 trial data for centanafadine across different age groups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative meta-analysis of Phase 3 clinical trial data for centanafadine, an investigational non-stimulant medication, for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The analysis covers efficacy and safety data across pediatric (children and adolescents) and adult populations, and compares its performance with established ADHD treatments. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of this compound's clinical profile.

Introduction to this compound

This compound is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) under development by Otsuka Pharmaceutical.[1][2] Its mechanism involves modulating three key neurotransmitter systems implicated in the pathophysiology of ADHD.[3][4] Unlike traditional stimulants, its triple reuptake mechanism may offer a unique therapeutic profile, particularly for patients with comorbid mood symptoms or those at risk for stimulant misuse.[3] The drug is administered as a once-daily, extended-release tablet.[5]

Mechanism of Action

This compound functions by blocking the presynaptic transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[4][6] It exhibits its strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin. This triple-action mechanism distinguishes it from many existing ADHD therapies.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft presynaptic Axon Terminal vesicle Vesicles with NE, DA, 5-HT p1 vesicle->p1 Release receptors Postsynaptic Receptors (NE, DA, 5-HT) p1->receptors Neurotransmission p2 net NET p2->net Reuptake dat DAT p2->dat Reuptake p3 sert SERT p3->sert Reuptake This compound This compound This compound->net Blocks This compound->dat Blocks This compound->sert Blocks cluster_treatment 6-Week Double-Blind Treatment Period start Patient Screening (ADHD Diagnosis per DSM-5) baseline Baseline Assessment (ADHD-RS-5 / AISRS Scores) start->baseline randomization Randomization (1:1:1) baseline->randomization arm1 Group A (Low-Dose this compound) randomization->arm1 arm2 Group B (High-Dose this compound) randomization->arm2 arm3 Group C (Placebo) randomization->arm3 endpoint Endpoint Assessment (Week 6) (Change in ADHD-RS-5 / AISRS Scores) arm1->endpoint arm2->endpoint arm3->endpoint analysis Efficacy and Safety Analysis endpoint->analysis

References

Safety Operating Guide

Personal protective equipment for handling Centanafadine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Centanafadine. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, adherence to the following personal protective equipment guidelines is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects eyes from splashes and airborne particles.[1][2]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate materialPrevents direct skin contact with the compound.[1][2]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][2]
Full-Body Protective ClothingAs neededRecommended for large-scale operations or in case of a significant spill.[1]
Respiratory Protection Dust Mask or RespiratorNIOSH-approvedUse in well-ventilated areas.[2] A respirator may be necessary if ventilation is inadequate or when handling large quantities of powder.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Decontamination & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Gather all necessary PPE prep2->prep3 prep4 Don PPE: 1. Lab Coat 2. Gloves 3. Eye Protection prep3->prep4 handle1 Weigh and handle solid compound in a designated area prep4->handle1 Proceed to handling handle2 Avoid creating dust handle1->handle2 handle3 Clean up spills immediately handle1->handle3 disp1 Decontaminate surfaces and equipment handle2->disp1 After handling handle3->disp1 After handling/spill disp2 Doff PPE in reverse order: 1. Gloves 2. Eye Protection 3. Lab Coat disp1->disp2 disp3 Dispose of contaminated waste in a sealed, labeled container disp2->disp3 disp4 Wash hands thoroughly disp3->disp4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centanafadine
Reactant of Route 2
Centanafadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.